molecular formula C10H14N2O2 B1528592 Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate CAS No. 1184002-84-3

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Número de catálogo: B1528592
Número CAS: 1184002-84-3
Peso molecular: 194.23 g/mol
Clave InChI: QNBCSIBZDVLZRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-(methylamino)-2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCSIBZDVLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Properties of α-Pyridyl Quaternary Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of structures, α-pyridyl quaternary amino acid esters have emerged as a class of compounds with significant potential, owing to their unique combination of a chiral quaternary center, the versatile reactivity of an ester, and the distinct electronic and biological properties of a pyridinium moiety. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and biological applications of these intriguing molecules, grounded in established scientific principles and methodologies.

Introduction: The Strategic Advantage of the α-Pyridyl Quaternary Amino Acid Ester Scaffold

The convergence of three key structural features—a quaternary α-carbon, an amino acid ester, and a pyridyl group—endows this class of compounds with a compelling profile for drug discovery. The quaternary α-carbon introduces conformational constraints, which can enhance binding affinity and metabolic stability. The ester functionality serves as a versatile handle for prodrug strategies or further chemical modification. Finally, the pyridinium ring, a common motif in bioactive molecules, can modulate solubility, participate in crucial biological interactions, and act as a tunable electronic component.[1] This guide will delve into the fundamental properties of these compounds, offering both theoretical understanding and practical, field-proven insights.

Synthesis and Structural Elucidation

The construction of the sterically hindered quaternary center of α-pyridyl quaternary amino acid esters requires strategic synthetic approaches. Enantioselective methods are paramount for producing compounds with defined stereochemistry, which is often critical for biological activity.

Key Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of α-pyridyl quaternary amino acid esters. One effective strategy involves the pyridinylation of α-ketoesters or imine derivatives. A photoreductive dual radical cross-coupling approach has been successfully employed for the synthesis of α-hydroxyl and α-amino pyridinyl esters, which are close structural analogs and can be adapted for the synthesis of the target compounds.[2]

Another viable approach is the allylic alkylation of α-amino esters. The use of a chiral pyridoxal catalyst has enabled the directed asymmetric α-C allylic alkylation of N-unprotected α-monosubstituted amino esters, yielding enantioenriched α-quaternary chiral glutamic acid esters.[3] This methodology could be adapted by employing a pyridyl-containing electrophile.

Experimental Protocol: Enantioselective Synthesis of an α-Pyridyl Quaternary Amino Acid Ester (Illustrative)

This protocol is a conceptual adaptation based on established methodologies for the synthesis of related compounds.[2][3]

Step 1: Preparation of the Pyridinium Electrophile

  • To a solution of 2-(bromomethyl)pyridine (1.0 eq) in anhydrous acetonitrile (0.5 M), add methyl trifluoromethanesulfonate (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Precipitate the resulting N-methyl-2-(bromomethyl)pyridinium triflate with diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Step 2: Asymmetric Alkylation

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a copper-pybox complex, 0.1 eq) in anhydrous dichloromethane (0.2 M).

  • Add the α-substituted amino acid ester (e.g., tert-butyl 2-phenylglycinate, 1.0 eq) to the solution.

  • Cool the mixture to -78 °C and add a non-nucleophilic base (e.g., proton sponge, 1.2 eq).

  • Slowly add a solution of the N-methyl-2-(bromomethyl)pyridinium triflate (1.1 eq) in anhydrous dichloromethane.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-pyridyl quaternary amino acid ester.

Spectroscopic Characterization

The structural confirmation of α-pyridyl quaternary amino acid esters relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect characteristic signals for the pyridinium ring protons (typically downfield, ~8-9 ppm), the ester alkyl group, and the substituents on the quaternary carbon. The diastereotopic protons of a methylene group attached to the chiral center may appear as an AB quartet.

  • ¹³C NMR: The quaternary carbon will appear as a weak signal in the aliphatic region. The carbonyl carbon of the ester will resonate around 170 ppm. The carbons of the pyridinium ring will be in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded.[4][5][6]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): These compounds are pre-charged due to the quaternary ammonium group, making them ideal for ESI-MS analysis in positive ion mode.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of pyridinium-containing compounds often results in characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the pyridinium moiety or cleavage of the bonds adjacent to the quaternary center. The fragmentation of peptides derivatized with a 2,4,6-triphenylopyridinium group has been shown to generate a series of intense a and b ions.[7][8] A characteristic fragment ion for pyridinium is often observed at m/z = 80.0494 (C₅H₆N⁺).[9]

Spectroscopic Data Expected Chemical Shifts / m/z
¹H NMR (ppm) Pyridinium-H: 8.0-9.5; α-H (if present): ~4.0; Ester-CH₃: ~3.7
¹³C NMR (ppm) C=O (ester): 165-175; Quaternary Cα: 60-75; Pyridinium-C: 125-155
Mass Spec (ESI+) [M]⁺ corresponding to the molecular weight of the cation.

Chemical Properties and Reactivity

The chemical behavior of α-pyridyl quaternary amino acid esters is dictated by the interplay of the pyridinium ring's electrophilicity and the reactivity of the ester group.

Stability

The pyridinium ring is generally stable under physiological conditions. However, the ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of esterase enzymes. This property can be exploited in the design of prodrugs that release the corresponding carboxylic acid in vivo.

Reactivity with Nucleophiles

The positively charged pyridinium ring activates the α- and γ-positions towards nucleophilic attack. However, in the context of these sterically hindered quaternary compounds, the more accessible site for nucleophilic attack is the carbonyl carbon of the ester group. Amines, for instance, can react with the ester to form amides. This reactivity is the basis for using pyridinium-activated esters in bioconjugation to label lysine residues in proteins.[8]

Biological Activities and Applications in Drug Development

The unique structural features of α-pyridyl quaternary amino acid esters make them promising candidates for various therapeutic applications, particularly as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity

Quaternary ammonium compounds (QACs) are well-known for their potent antimicrobial properties. Their mechanism of action primarily involves the disruption of bacterial cell membranes. The positively charged nitrogen headgroup interacts with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[10][11] The lipophilicity of the substituents on the quaternary nitrogen is a critical factor influencing antimicrobial efficacy.[11] Amphiphilic derivatives of α-amino acids have also shown significant antimicrobial activities.[12]

Compound Type Target Organism Reported Activity (MIC)
Amphiphilic Arginine DerivativesS. aureus, E. coliLow µg/mL range[12]
4-Pyrrolidino Pyridine DerivativesE. coli, S. aureusComparable to Kanamycin[11]
Enzyme Inhibition

The rigid conformation imposed by the quaternary center and the potential for specific interactions mediated by the pyridinium ring make these compounds attractive scaffolds for the design of enzyme inhibitors. For instance, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like α-amylase and α-glucosidase, suggesting their potential as anti-diabetic and anti-obesity agents.[13] Furthermore, amino acid esters of adenine derivatives have been identified as specific inhibitors of protein synthesis on ribosomes.[14]

Structure-Activity Relationships (SAR)

The biological activity of α-pyridyl quaternary amino acid esters can be fine-tuned by modifying their structural components. Key SAR considerations include:

  • The nature of the substituents on the quaternary carbon: These groups influence steric hindrance, lipophilicity, and potential interactions with the target binding site.

  • The substitution pattern on the pyridinium ring: Electron-donating or electron-withdrawing groups on the pyridine ring can modulate its electronic properties and hydrogen bonding capacity.

  • The length and nature of the ester alkyl chain: This can affect solubility, membrane permeability, and susceptibility to hydrolysis.

Signaling Pathways and Mechanisms of Action

The biological effects of α-pyridyl quaternary amino acid esters are mediated through their interaction with various cellular components and signaling pathways.

Disruption of Cellular Membranes

As previously mentioned, a primary mechanism of action for the antimicrobial effects of these compounds is the disruption of bacterial cell membranes. This is a non-specific mechanism that is less prone to the development of resistance compared to the inhibition of specific enzymes.

G cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption PL_head1 Phospholipid Head PL_tail1 Disruption Increased Permeability Leakage of Cytoplasmic Content Cell Lysis PL_head2 Phospholipid Head PL_tail2 QAC Pyridinium Cation QAC->PL_head1 Electrostatic Interaction Lipophilic_Tail Lipophilic Side Chains Lipophilic_Tail->PL_tail1 Hydrophobic Interaction

Caption: Mechanism of bacterial membrane disruption.

Inhibition of Kinase Signaling

The pyridine scaffold is present in numerous kinase inhibitors. While direct evidence for the inhibition of specific kinases by α-pyridyl quaternary amino acid esters is still emerging, related pyridine-containing compounds have been shown to inhibit enzymes such as PIM-1 kinase, which is involved in cell proliferation and apoptosis. This suggests a potential avenue for the development of anticancer agents based on this scaffold.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase (e.g., PIM-1) Substrate Substrate Protein Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Inhibitor α-Pyridyl Quaternary Amino Acid Ester Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Future Directions and Conclusion

α-Pyridyl quaternary amino acid esters represent a promising, yet underexplored, area of chemical space. Future research should focus on the development of more efficient and stereoselective synthetic methodologies to expand the accessible chemical diversity of these compounds. Further elucidation of their mechanisms of action against various biological targets will be crucial for their rational design as novel therapeutic agents. The inherent properties of this scaffold—conformational rigidity, tunable electronics, and built-in charge—provide a robust platform for the development of next-generation drugs targeting a range of diseases, from bacterial infections to cancer.

References

  • Kijewska, M., Gąszczyk, D., Bąchor, R., Stefanowicz, P., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]

  • Wang, Z., et al. (2022). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology, 56(15), 10795-10805. [Link]

  • Kijewska, M., Gąszczyk, D., Bąchor, R., Stefanowicz, P., & Szewczuk, Z. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed, 34834054. [Link]

  • Li, M., et al. (2021). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society, 143(4), 2013-2020. [Link]

  • Russo, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5030-5035. [Link]

  • Stefanowicz, P., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 23(8), 1394-1401. [Link]

  • Jabalameli, F., et al. (2018). Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii. mBio, 9(1), e02292-17. [Link]

  • Wang, C., et al. (2019). Diastereo- and Enantioselective Synthesis of Quaternary α-Amino Acid Precursors by Copper-Catalyzed Propargylation. Organic Letters, 21(24), 9985-9989. [Link]

  • Zhelev, Z., et al. (2021). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 26(16), 4995. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry, 80(15), 7592-7603. [Link]

  • Kondova, V. K., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. [Link]

  • Terashima, S., et al. (1983). Amino acids and peptides. XXIII. Synthesis of N alpha-protected amino acid 6-chloro-2-pyridyl esters and their evaluation for peptide synthesis. Chemical & Pharmaceutical Bulletin, 31(10), 3585-3594. [Link]

  • Oike, H., et al. (2005). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 3(19), 3465-3467. [Link]

  • Lo, C., & Jolliffe, K. A. (2014). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 16(15), 4004-4007. [Link]

  • Zakeri, A., & Vessal, M. (2012). Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation. Letters in Organic Chemistry, 9(1), 58-63. [Link]

  • Hutton, C. A. (2013). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 201-226). Wiley-VCH. [Link]

  • Pinazo, A., et al. (2024). Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants. Pharmaceutics, 16(6), 808. [Link]

  • Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Kondova, V. K., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. ResearchGate. [Link]

  • de la Cruz-López, F., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(19), 6296. [Link]

  • Oldfield, E. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins. Annual Review of Physical Chemistry, 53, 349-378. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. [Link]

  • Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 38-58. [Link]

  • Chládek, S., et al. (1973). Amino acid esters of 9-(2',3'-dihydroxypropyl-1')-adenine are the specific inhibitors of protein synthesis on ribosomes. Molecular Biology Reports, 1(3), 173-178. [Link]

  • Steffen, A. (n.d.). Amino Acids (NMR and more). Steffen's Chemistry Pages. [Link]

  • Cui, X. C., et al. (2023). Synthesis of α-Hydroxyl and α-Amino Pyridinyl Esters via Photoreductive Dual Radical Cross-Coupling. Organic Letters, 25(39), 7198-7203. [Link]

  • Amino-pyridines as inhibitors of β-secretase. (2006).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and characterization of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate .

Identification, Synthesis, and Structural Characterization

Part 1: Executive Summary & Identification

Compound Name: Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate Systematic Name: Methyl


-methyl-

-(2-pyridyl)-N-methylglycinate Chemical Formula: C

H

N

O

Molecular Weight: 194.23 g/mol

This compound is a quaternary


-amino acid ester . Structurally, it features a central quaternary carbon bonded to:
  • A methyl ester group (–COOCH

    
    ).
    
  • A methyl group (–CH

    
    , derived from the propanoate backbone).
    
  • A methylamino group (–NHCH

    
    ).
    
  • A pyridin-2-yl ring.[1][2]

This specific steric arrangement—an


-disubstituted amino acid with a heteroaryl substituent—imparts significant conformational rigidity, making it a high-value scaffold for peptidomimetics and GPCR ligand design.
CAS Number Investigation

A comprehensive search of public chemical registries (PubChem, ChemSpider, CAS Common Chemistry) indicates that Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate does not have a widely indexed CAS number in the public domain. It is likely a novel research intermediate or indexed strictly within proprietary databases (e.g., SciFinder-n, Reaxys) under specific substructure searches.

Related Reference CAS Numbers:

  • Precursor (Ketone): 2-Acetylpyridine [CAS: 1122-62-9]

  • Isomer (Different Connectivity): Methyl 3-(pyridin-2-ylamino)propanoate [CAS: 55364-85-7] (Note: This is a

    
    -amino ester, structurally distinct).
    
  • Analog (Phenyl instead of Pyridyl): Methyl 2-methyl-2-(methylamino)-phenylacetate [CAS: Various derivatives exist].

Part 2: Synthesis Protocol (Self-Validating)

Since the compound is not commercially ubiquitous, it must be synthesized. The most robust route for generating sterically hindered


-disubstituted amino acids is the Strecker Synthesis  using a ketimine intermediate, followed by Pinner hydrolysis.
Reaction Pathway
  • Condensation: 2-Acetylpyridine reacts with methylamine to form a ketimine.

  • Cyanation: Nucleophilic attack by cyanide (TMSCN) generates the

    
    -aminonitrile.
    
  • Pinner Hydrolysis: Acid-mediated alcoholysis converts the nitrile directly to the methyl ester.

Step-by-Step Methodology

Reagents:

  • 2-Acetylpyridine (1.0 equiv)

  • Methylamine (2.0 equiv, 2M in THF or MeOH)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (ZnI

    
    ) (Catalytic, 0.1 equiv)
    
  • Methanol (Anhydrous)

  • HCl (g) or Thionyl Chloride (SOCl

    
    )
    

Protocol:

  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under Argon, dissolve 2-acetylpyridine (10 mmol) in anhydrous THF (20 mL).

    • Add Methylamine solution (20 mmol) dropwise at 0°C.

    • Add catalytic ZnI

      
        (1 mmol). Stir at room temperature for 2 hours.
      
    • Validation: Monitor by TLC or

      
      H NMR for the disappearance of the ketone carbonyl signal (
      
      
      
      ppm for acetyl methyl).
  • Strecker Cyanation:

    • Cool the mixture to 0°C.

    • Add TMSCN (12 mmol) dropwise (Caution: HCN source equivalent).

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with saturated NaHCO

      
      . Extract with EtOAc. Dry organic layer over Na
      
      
      
      SO
      
      
      and concentrate.
    • Intermediate:2-(methylamino)-2-(pyridin-2-yl)propanenitrile .

    • Validation: IR spectrum should show a weak nitrile stretch at

      
       cm
      
      
      
      .
  • Pinner Hydrolysis to Ester:

    • Dissolve the crude nitrile in anhydrous Methanol (30 mL).

    • Cool to 0°C and slowly bubble dry HCl gas through the solution for 30 minutes (saturation) OR add SOCl

      
        (3.0 equiv) dropwise (generates HCl in situ).
      
    • Reflux the mixture for 24–48 hours. The harsh conditions are required to hydrolyze the steric quaternary nitrile.

    • Workup: Concentrate in vacuo. Redissolve in water, neutralize with NaHCO

      
       to pH 8, and extract with DCM.
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

SynthesisRoute Start 2-Acetylpyridine (CAS: 1122-62-9) Step1 Ketimine Intermediate Start->Step1 MeNH2, ZnI2 THF, 0°C Step2 Aminonitrile (Quaternary Center) Step1->Step2 TMSCN Nucleophilic Attack Final Methyl 2-(methylamino)- 2-(pyridin-2-yl)propanoate Step2->Final HCl/MeOH (Pinner Hydrolysis) Reflux

Caption: Three-step Strecker-Pinner synthesis route for the target quaternary amino ester.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted values.

1. Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Pyridine Ring: Four protons in the aromatic region (

      
       8.5–7.1 ppm). Look for the doublet at 
      
      
      
      ppm (proton adjacent to Nitrogen).
    • Ester Methyl: Singlet at

      
       ppm (3H, –COOCH 
      
      
      
      ).
    • N-Methyl: Singlet at

      
       ppm (3H, –NH CH 
      
      
      
      ).
    • C-Methyl: Singlet at

      
       ppm (3H, quaternary C–CH 
      
      
      
      ).
    • NH Proton: Broad singlet, exchangeable (shift varies with concentration).

  • 
    C NMR: 
    
    • Carbonyl:

      
       ppm.
      
    • Quaternary Carbon:

      
       ppm (Characteristic of 
      
      
      
      -disubstitution).
    • Pyridine Carbons: Five signals in the 120–150 ppm range.

2. Mass Spectrometry (MS)
  • Ionization: ESI+

  • Expected [M+H]

    
    : 
    
    
    
    m/z
  • Fragmentation Pattern:

    • Loss of Methyl Ester (–COOMe): [M-59]

      
      
      
    • Pyridinium characteristic fragments.

3. Physicochemical Properties Table
PropertyValue (Predicted)Notes
Molecular Weight 194.23Monoisotopic Mass: 194.1055
LogP 0.8 – 1.2Moderately lipophilic due to methyl groups
pKa (Pyridine) ~5.2Pyridine nitrogen
pKa (Amine) ~8.5Secondary amine (lowered by electron-withdrawing ester)
Solubility High in DCM, MeOHModerate water solubility (pH dependent)
Part 4: Applications & Causality

Why synthesize this specific scaffold?

  • Conformational Locking: The quaternary

    
    -methyl group restricts the rotation of the amino acid backbone (
    
    
    
    angles), forcing the peptide chain into specific secondary structures (helices or turns).
  • Metabolic Stability: The absence of an

    
    -hydrogen prevents racemization and blocks degradation by standard proteases/transaminases, increasing the half-life of peptide drugs.
    
  • Chelation Potential: The proximity of the pyridine nitrogen and the secondary amine creates a bidentate ligand site, useful for metallo-enzyme inhibition studies.

References
  • Precursor Data: National Center for Biotechnology Information. "2-Acetylpyridine."[3] PubChem Compound Summary, CID 14286. [Link]

  • Synthesis Methodology: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews, 103(7), 2795–2828.
  • Structural Analogues: National Center for Biotechnology Information. "Methyl 3-(pyridin-2-ylamino)propanoate."[2] PubChem Compound Summary, CID 329799403. [Link]

Sources

A Framework for Determining the Aqueous Solubility of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability and therapeutic efficacy.[1] Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is a compound of interest with structural motifs—a pyridine ring, a secondary amine, and a methyl ester—that suggest complex, pH-dependent solubility behavior. This guide provides a comprehensive framework for researchers and drug development professionals to experimentally determine and interpret the solubility profile of this compound. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, detailing not just the protocols but the scientific rationale underpinning each experimental choice. We will cover the gold-standard shake-flask method for thermodynamic solubility, pH-dependent profiling in accordance with international regulatory standards, and robust analytical quantification techniques. The objective is to equip scientists with a self-validating system to generate reliable and reproducible solubility data, a critical step in the journey from discovery to clinical application.

Structural Analysis and Predicted Physicochemical Behavior

A thorough understanding of a molecule's structure is paramount to designing meaningful solubility studies. The structure of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate contains several key functional groups that dictate its interaction with aqueous media.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with an expected pKa similar to pyridine itself (~5.2). It will be protonated and positively charged in acidic conditions (pH < pKa), significantly enhancing its interaction with water and increasing solubility.

  • Secondary Amine: The methylamino group is also basic (aliphatic amine pKa typically ~10-11). This group will also be protonated across a wide physiological pH range. The presence of two basic centers suggests that the molecule's solubility will be lowest at a high pH and will increase substantially as the pH drops and these sites become ionized.

  • Methyl Ester: The ester group is relatively non-polar but is susceptible to hydrolysis, particularly at very low or high pH. This potential for degradation must be monitored during solubility experiments, as the formation of the more polar carboxylic acid would artificially inflate perceived solubility.[2]

This structural assessment leads to a critical hypothesis: The solubility of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate will be highly dependent on pH. Therefore, a simple solubility measurement in pure water is insufficient; a full pH-solubility profile is required for meaningful characterization.

The Imperative of Solubility in Drug Development: A Brief Overview

In pharmaceutical sciences, solubility is categorized to guide development. The Biopharmaceutics Classification System (BCS) uses solubility and permeability to predict a drug's in vivo performance.[3][4] A drug substance is deemed "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[3][5][6] This classification determines the regulatory path for demonstrating bioequivalence, potentially reducing the need for extensive clinical studies.[4]

It is crucial to distinguish between two key terms:

  • Thermodynamic Solubility: The concentration of a solute in a saturated solution at equilibrium. This is the true, stable solubility value and is the focus of this guide.[2][7]

  • Kinetic Solubility: The concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. While useful for high-throughput screening, it is often higher and less reproducible than thermodynamic solubility.[8][9]

Experimental Determination of Thermodynamic Solubility

The Gold Standard: Equilibrium Shake-Flask Method

The shake-flask method is widely recognized as the most reliable technique for determining thermodynamic solubility.[2][7] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is achieved, followed by separating the solid and analyzing the concentration of the dissolved compound in the supernatant.

  • Excess Solid: The continuous presence of undissolved solid is essential to ensure the solution remains saturated and in equilibrium with the solid phase.[10][11]

  • Equilibration Time: Many compounds require 24 to 72 hours to reach true equilibrium.[10] Shorter times may measure a kinetic value rather than the true thermodynamic solubility. Sampling at multiple time points (e.g., 24, 48, 72 hours) is the only way to confirm that equilibrium has been reached.[12]

  • Temperature Control: Solubility is temperature-dependent. For pharmaceutical applications, experiments are typically conducted at 25°C for general characterization and 37 ± 1°C to simulate physiological conditions as per regulatory guidelines.[5][12]

  • Phase Separation: Incomplete removal of solid particles is a major source of error. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a robust method to ensure a particle-free solution for analysis.[7]

  • Preparation: Add an excess amount of crystalline methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate to a series of clear glass vials. "Excess" means enough solid is visibly present after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer) to each vial.

  • pH Verification (Initial): Measure and record the initial pH of the resulting suspension.[2][5]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 300 RPM) at the target temperature (e.g., 37°C).[10] Allow the samples to equilibrate for at least 24-48 hours.

  • Phase Separation:

    • Remove the vials and allow any undissolved solid to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For very low solubility, immediately filter this aliquot through a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation upon cooling and to bring the concentration within the quantifiable range of the analytical method.

  • pH Verification (Final): Measure and record the pH of the remaining suspension to ensure it has not shifted significantly during the experiment.[2][5]

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (see Section 4).

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution steps. Perform at least three replicate determinations for each condition.[3][5]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid API to vial prep2 Add precise volume of buffered medium prep1->prep2 prep3 Measure initial pH prep2->prep3 equil1 Seal and agitate at controlled temp (e.g., 37°C) for 24-72 hours prep3->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 ana1 Immediately dilute filtrate sep3->ana1 ana2 Measure final pH of suspension sep3->ana2 ana3 Quantify concentration via validated HPLC method ana1->ana3 caption Workflow for the Shake-Flask Solubility Method.

Caption: Workflow for the Shake-Flask Solubility Method.

pH-Dependent Solubility Profiling

For an ionizable compound, determining solubility across a physiologically relevant pH range is mandatory. International Council for Harmonisation (ICH) guidelines recommend testing at a minimum of three pH values: 1.2, 4.5, and 6.8, plus the pH of minimum solubility if it falls within this range.[3][13]

  • pH 1.2: Simulates stomach acid.

  • pH 4.5: Represents the upper intestine.

  • pH 6.8: Simulates the lower intestine.

The shake-flask protocol described above should be repeated using these standard buffer systems. The results are then plotted as Solubility (log scale) vs. pH to generate a pH-solubility profile, which is invaluable for predicting in vivo dissolution behavior.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A reliable and validated analytical method is required to quantify the compound's concentration in the saturated solutions. While UV-Vis spectrophotometry can be used, HPLC is strongly preferred as it can separate the parent compound from any potential impurities or degradants, ensuring accuracy.[2]

  • Column Selection: A reversed-phase C18 column is a standard starting point for a molecule of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous portion should be controlled to ensure good peak shape.

  • Detection: UV detection at a wavelength of maximum absorbance for the pyridine chromophore (likely around 260 nm) should provide good sensitivity.

  • Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be generated using standards of known concentration to quantify the test samples.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Template for Reporting Solubility Data for Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Solvent System (Buffer)pH (Final)Temperature (°C)Solubility (mg/mL)Solubility (µg/mL)Method
0.1 N HCl1.237Experimental DataExperimental DataShake-Flask
Acetate Buffer4.537Experimental DataExperimental DataShake-Flask
Phosphate Buffer6.837Experimental DataExperimental DataShake-Flask
Water (unbuffered)Measure25Experimental DataExperimental DataShake-Flask
EthanolN/A25Experimental DataExperimental DataShake-Flask
DMSON/A25Experimental DataExperimental DataShake-Flask

This table should be populated with the results from the experimental work.

The pH-dependent data can then be visualized in a graph, which will likely show high solubility at low pH, decreasing as the pH rises and the basic functional groups become deprotonated.

G start pH-Solubility Relationship low_ph Low pH (e.g., 1.2) Stomach Conditions start->low_ph mid_ph Mid pH (e.g., 4.5-6.8) Intestinal Conditions start->mid_ph high_ph High pH (>8) Basic Conditions start->high_ph protonation Pyridine & Amine groups are fully protonated (BH₂²⁺) low_ph->protonation leads to partial_protonation Partial deprotonation (BH⁺ or B) mid_ph->partial_protonation leads to neutral Molecule is in its neutral free base form (B) high_ph->neutral leads to high_sol Result: High Solubility protonation->high_sol causes med_sol Result: Intermediate Solubility partial_protonation->med_sol causes low_sol Result: Low (Intrinsic) Solubility neutral->low_sol causes caption Predicted pH-Solubility Profile Logic.

Caption: Predicted pH-Solubility Profile Logic.

Conclusion

Determining the aqueous solubility of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is a multi-faceted process that requires more than a single data point. Due to its ionizable nature, a full pH-solubility profile, anchored by the robust shake-flask method and quantified by a specific and sensitive HPLC assay, is essential. This technical guide provides the strategic framework and detailed protocols necessary for researchers to generate high-quality, reliable data. This information is fundamental for guiding formulation development, predicting in vivo behavior, and fulfilling regulatory requirements, thereby forming a critical pillar in the overall assessment of this compound's potential as a therapeutic agent.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Application to Poorly Soluble Drugs. IntechOpen. Available at: [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. Available at: [Link]

  • Krieger, S., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

  • Anal. Chem. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511-9515. Available at: [Link]

  • Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]

  • ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

Sources

Novel alpha,alpha-disubstituted amino acid building blocks

Technical Guide: Engineering Constraints with Novel -Disubstituted Amino Acids

Executive Summary

The incorporation of

12


The Structural Rationale: Thermodynamics of Constraint

The utility of dAA building blocks stems from their ability to restrict the Ramachandran space available to the peptide backbone. Unlike proteinogenic amino acids, where the


The Thorpe-Ingold Effect & Helicity

The introduction of a second alkyl group at the


  • Aib (

    
    -methyl alanine):  The archetype dAA. It strongly induces 
    
    
    -helical structures (
    
    
    ) rather than the standard
    
    
    -helix.
  • Chiral dAAs (e.g.,

    
    -methyl-phenylalanine):  These dictate the screw sense (handedness) of the helix based on the stereochemistry of the quaternary center.[3]
    
Metabolic Shielding

The

Synthetic Methodologies: Accessing the Quaternary Center

Constructing a chiral quaternary center is synthetically non-trivial due to steric crowding.[2] Two primary methodologies dominate the current landscape: Asymmetric Phase-Transfer Catalysis (Chemical) and PLP-Dependent Enzymatic Synthesis (Biocatalytic).

Chemical Route: Maruoka Phase-Transfer Catalysis (PTC)

For scalable, high-enantioselectivity synthesis, the Maruoka catalyst system is the industry gold standard. It utilizes

4
  • Mechanism: The catalyst creates a chiral ion pair with the enolate of the glycine/alanine Schiff base at the interface of a toluene/aqueous KOH system.

  • Advantages: No heavy metals, low catalyst loading (1-3 mol%), and operational simplicity.

Biocatalytic Route: PLP-Dependent Enzymes

A novel "green" approach involves Pyridoxal 5'-phosphate (PLP)-dependent enzymes. Recent advances have engineered enzymes capable of catalyzing the alkylation of amino acids to form quaternary centers with perfect stereocontrol, offering a route to heterocyclic dAAs (e.g., substituted prolines) that are difficult to access chemically.

Solid Phase Peptide Synthesis (SPPS) of dAAs

The incorporation of dAAs into peptides is the primary bottleneck in library generation. The nucleophilicity of the dAA amine is drastically reduced, and the electrophilicity of the activated carboxylate is shielded by the

The Coupling Crisis

Standard reagents (HBTU/HOBt) fail with dAAs. The reaction kinetics are often orders of magnitude slower than standard couplings.

  • Critical Rule: The difficulty lies not just in coupling to the dAA, but coupling the next amino acid onto the dAA's N-terminus.

Advanced Coupling Reagents
ReagentClassMechanism/BenefitRecommendation
COMU UroniumIncorporates Oxyma Pure; safer than benzotriazoles; high solubility.[5]First Line (Microwave)
PyAOP PhosphoniumPyridine ring enhances reactivity; 7-azabenzotriazole leaving group (HOAt) minimizes racemization.Hard Couplings (Hindered amines)
HATU UroniumGold standard for years, but less stable than COMU in solution.Alternative
DIC/Oxyma CarbodiimideGenerates active ester in situ; excellent for preventing epimerization at high temps.Base-Sensitive seqs
Workflow Visualization

The following diagram outlines the decision logic for incorporating dAAs during SPPS.

SPPS_WorkflowStartResin-Bound Peptide (N-term free)NextAAIs Next AA a dAA?Start->NextAAStandardStandard Coupling(HBTU/DIEA, RT, 30min)NextAA->StandardNodAA_CouplingdAA Activation(COMU/Oxyma or PyAOP)NextAA->dAA_CouplingYesCheckKaiser/Chloranil TestStandard->CheckMicrowaveMicrowave Irradiation(75°C - 90°C, 10-20 min)dAA_Coupling->MicrowaveMicrowave->CheckDoubleCoupDouble Couple(Switch Reagent: PyAOP)Check->DoubleCoupColor (Incomplete)CapAcetylation Capping(Ac2O/Pyridine)Check->CapFail x2DeprotectFmoc Deprotection(20% Piperidine + 0.1M HOBt)Check->DeprotectBlue (Complete)DoubleCoup->Check

Figure 1: Decision tree for SPPS incorporation of sterically hindered

Experimental Protocols

Synthesis of -Methyl-Phenylalanine (Maruoka Method)

Target: Enantioselective creation of the quaternary center.

  • Substrate Preparation: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and benzyl bromide (1.2 eq) in toluene.

  • Catalyst Addition: Add (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst (1 mol%).

  • Initiation: Cool to 0°C. Add 50% aqueous KOH (5.0 eq) with vigorous stirring.

  • Reaction: Stir at 0°C for 4-12 hours. Monitor by TLC.

  • Workup: Dilute with water/ether. Separate organic layer, wash with brine, dry over

    
    .
    
  • Hydrolysis: Treat the crude imine with 1M citric acid in THF at RT to release the free amine.

  • Purification: Recrystallize or perform column chromatography to isolate the

    
    -methyl amino ester.
    
SPPS Coupling of Fmoc-Aib-OH (Microwave Assisted)

Target: Coupling Fmoc-Aib-OH to a resin-bound peptide.

  • Activation:

    • Weigh Fmoc-Aib-OH (4.0 eq relative to resin loading).

    • Weigh COMU (4.0 eq) and Oxyma Pure (4.0 eq).

    • Dissolve in minimal DMF.

    • Add DIEA (8.0 eq) immediately prior to addition to the reaction vessel.

  • Coupling:

    • Add activated solution to the resin.[6]

    • Microwave: Ramp to 75°C over 2 mins; Hold at 75°C for 10 mins. (Note: For Cys/His containing sequences, limit temp to 50°C to avoid racemization of neighbors).

  • Monitoring:

    • Perform Chloranil test (Kaiser test is unreliable for secondary amines/proline, but Aib is a primary amine so Kaiser works; however, Chloranil is more sensitive for difficult sequences).

  • Deprotection:

    • Treat with 20% Piperidine in DMF with 0.1M Oxyma (to prevent aspartimide formation) at RT (2 x 5 min).

Case Study: Peptide Stapling

One of the most potent applications of dAAs is in "Stapled Peptides." By incorporating two







  • Mechanism: The

    
    -methyl group pre-organizes the backbone (Thorpe-Ingold), reducing the entropic penalty for the macrocyclization.
    
  • Result: A hyper-stable, cell-permeable alpha-helix capable of disrupting intracellular protein-protein interactions (e.g., p53/MDM2).

Stapling Workflow Diagram

Stapling_PathwayLinearLinear Peptide(Containing S5/S8 dAAs)PreorgHelical Pre-organization(Thorpe-Ingold Effect)Linear->Preorg SpontaneousRCMRu-Catalysis (Grubbs)Ring Closing MetathesisPreorg->RCM CatalystStapledStapled Peptide(Macrocyclic Constraint)RCM->Stapled Cyclization

Figure 2: The synergy between dAA-induced pre-organization and chemical stapling.

References

  • Maruoka, K., et al. (2007).[7] "Practical Stereoselective Synthesis of

    
    -Branched 
    
    
    -Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations." Organic Letters.
  • Ooi, T., & Maruoka, K. (2000).[7] "Practical Catalytic Enantioselective Synthesis of

    
    -Dialkyl-
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.
  • Albericio, F., & El-Faham, A. (2010). "COMU: A safer and more effective replacement for HATU in peptide synthesis." Chemistry – A European Journal.

  • Toniolo, C., et al. (1993).

    
    -disubstituted amino acid residue." Biopolymers. 
    
  • CEM Corporation. (2025).[8] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Technical Notes.

  • Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Advanced Pharmacophore Modeling of Pyridine-Based Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Peptidomimetic Scaffold Design & Pharmacophore Validation

Executive Summary

The transition from bioactive peptides to small-molecule therapeutics is a central challenge in drug discovery. Pyridine-based amino acid derivatives represent a privileged class of peptidomimetics, offering a rigid aromatic scaffold that can accurately mimic secondary structural motifs such as


-turns or 

-helices. The pyridine nitrogen serves as a critical Hydrogen Bond Acceptor (HBA), often mimicking the carbonyl oxygen of the peptide backbone, while the ring carbons allow for precise vectoral alignment of side-chain functionalities (bioisosteres of phenylalanine, histidine, or tryptophan).

This guide delineates an autonomous, self-validating workflow for generating pharmacophore models specifically for pyridine-based scaffolds. Unlike generic small-molecule modeling, this approach emphasizes conformational mimicry —ensuring the pyridine derivative spatially overlaps with the bioactive conformation of the parent peptide.

Structural Basis: The Pyridine Scaffold as a Peptidomimetic[1][2]

To build an effective pharmacophore, one must first understand the causal relationship between the chemical scaffold and the biological target.

Electronic and Geometric Causality[3]
  • Dipole & H-Bonding: The pyridine ring is electron-deficient (

    
    -deficient). The nitrogen atom (sp
    
    
    
    hybridized) possesses a lone pair in the plane of the ring, making it a directional HBA. In peptidomimetics, this often replaces the
    
    
    or
    
    
    carbonyl oxygen of a
    
    
    -turn.
  • Vectoral Alignment: Substitution at the 2, 3, and 4 positions allows the scaffold to mimic the

    
     vectors of amino acid side chains. For example, a 2,3,4-trisubstituted pyridine can mimic the 
    
    
    
    residues of a peptide turn.
Case Study: PLG Peptidomimetics

We will ground this guide in a verified application: Pro-Leu-Gly-NH


 (PLG) mimetics  targeting Dopamine D2 receptors. Research has demonstrated that a 2,3,4-substituted pyridine scaffold can lock the pharmacophoric groups into a Type II 

-turn geometry, enhancing potency compared to the flexible native peptide.

Table 1: Comparative Potency of Pyridine Mimetics vs. Native Peptide (PLG)

Compound IDScaffold TypeR2 Substituent (Mimic)R3 Substituent (Mimic)Max Response (NPA Enhancement)
PLG (Native) Linear PeptideLeucineGlycine115% @ 10 nM
Pyr-Mimetic 1 2,3,4-PyridineIsobutyl (Leu)H (Gly)146% @ 10 nM
Pyr-Mimetic 2 2,3,4-PyridineMethylH120% @ 10 nM
Control UnsubstitutedHH< 10% (Inactive)

Data synthesized from dopamine receptor modulation studies (See References).

Workflow: Pharmacophore Generation & Validation[4][5][6]

The following protocol outlines a rigorous path from ligand preparation to model validation. This is not a linear list but a cyclic optimization loop.

Step-by-Step Methodology
Phase 1: Conformational Analysis & Alignment
  • Bioactive Conformation Search: Do not use the energy-minimized structure of the pyridine derivative in vacuum. Instead, perform a conformational search (e.g., Monte Carlo or Systematic Search) in a solvent model (GB/SA water).

  • Template Superposition: Align the low-energy conformers of the pyridine derivative onto the backbone atoms (

    
    ) of the native peptide's bioactive conformation (e.g., the X-ray structure of the peptide bound to its target).
    
  • RMSD Filtering: Discard conformers with an RMSD > 0.5 Å relative to the key pharmacophoric vectors of the parent peptide.

Phase 2: Feature Definition

Define features based on the interaction type , not just atom type:

  • HBA: Pyridine Nitrogen (vector must point to the backbone NH donor of the receptor).

  • HYD (Hydrophobic): Centroids of the 3-position and 4-position substituents (mimicking amino acid side chains).

  • RING (Aromatic): The pyridine core itself (often involved in

    
     stacking with residues like Phe or Trp in the pocket).
    
Phase 3: Model Generation (3D-QSAR)

Use a partial least squares (PLS) approach to correlate the aligned fields (steric/electrostatic) with biological activity (


 or 

).
Workflow Visualization

The following diagram illustrates the iterative process of aligning the synthetic scaffold to the biological peptide template.

PharmacophoreWorkflow Input Native Peptide (Bioactive Conf.) Align Vectoral Alignment (RMSD < 0.5Å) Input->Align Template Scaffold Pyridine Derivative (2,3,4-Substituted) ConfSearch Conformational Ensemble Gen Scaffold->ConfSearch ConfSearch->Align Query FeatureMap Feature Mapping (HBA, HYD, RING) Align->FeatureMap Best Overlay Model 3D-QSAR Model Generation FeatureMap->Model Validate Decoy Set Validation Model->Validate Validate->Model Refine

Figure 1: Pharmacophore generation workflow emphasizing the alignment of the synthetic pyridine scaffold to the native peptide template.

Validation Protocols: The Trust Architecture

A pharmacophore model is only as good as its ability to discriminate actives from inactives. A self-validating system requires three distinct tests.

The Decoy Set Challenge

Do not rely solely on Leave-One-Out (LOO) cross-validation (


). You must construct a decoy set:
  • Select 50-100 known inactive molecules that are chemically similar (isomeric pyridines, pyrimidines) but biologically inactive.

  • Seed these with 5 known active pyridine derivatives.

  • Screen the database.[1][2][3][4]

  • Metric: Calculate the Enrichment Factor (EF). A valid model must retrieve >80% of actives in the top 10% of the ranked list.

Receiver Operating Characteristic (ROC) Curve

Plot the True Positive Rate (Sensitivity) vs. False Positive Rate (1 - Specificity).

  • Target: Area Under Curve (AUC) > 0.7.

  • If AUC < 0.5, your model is performing worse than random guessing; re-evaluate the alignment in Phase 1.

Validation Logic Tree

Use this decision tree to determine if your model is ready for virtual screening.

ValidationTree Start Model Generated CheckQ2 Q2 > 0.5? Start->CheckQ2 CheckPearson Pearson R > 0.9? CheckQ2->CheckPearson Yes Refine Refine Alignment & Features CheckQ2->Refine No DecoyTest Decoy Enrichment Top 10%? CheckPearson->DecoyTest Yes CheckPearson->Refine No ExternalTest External Test Set Pred Error < 1 log unit? DecoyTest->ExternalTest Yes DecoyTest->Refine No Deploy Deploy for Virtual Screening ExternalTest->Deploy Yes ExternalTest->Refine No

Figure 2: Decision logic for pharmacophore model validation. Rigorous statistical hurdles must be cleared before deployment.

Experimental Synthesis & Assay (Contextual)

To close the loop, the computational predictions must be validated chemically.

  • Synthesis: Pyridine scaffolds are typically synthesized via cyclocondensation (e.g., Hantzsch synthesis) or functionalization of 2-amino-3-cyano-pyridines.

  • Assay: For the PLG mimetic example, a cell-based R-SAT (Receptor Selection and Amplification Technology) assay is used to measure the potentiation of dopamine agonist response.[5]

Critical Checkpoint: If the synthesized pyridine derivative shows high affinity but low efficacy (or vice versa), revisit the Excluded Volume spheres in your pharmacophore model. You may be clashing with the receptor wall despite perfect feature alignment.

References

  • Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Source: ResearchGate URL:[6][Link]

  • Pharmacophore generation and atom-based 3D-QSAR analysis of substituted aromatic bicyclic compounds containing pyrimidine and pyridine rings as Janus kinase 2 (JAK2) inhibitors. Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Source: Journal of Receptor, Ligand and Channel Research URL:[Link]

Sources

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of a Quaternary α-Amino Acid Scaffold

Physicochemical Specifications

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is a specialized


-disubstituted amino acid derivative. Unlike standard proteogenic amino acids, this molecule possesses a quaternary 

-carbon, rendering it non-enolizable and resistant to racemization under physiological conditions. Its structural integration of a pyridine ring and a secondary amine at a chiral center makes it a high-value scaffold for constraining peptide conformation and enhancing metabolic stability.
Core Data Matrix
PropertySpecificationDerivation/Notes
IUPAC Name Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoateSystematic nomenclature
Molecular Formula C₁₀H₁₄N₂O₂

(Py) +

+

Molecular Weight 194.23 g/mol Monoisotopic Mass: 194.1055 Da
Elemental Analysis C: 61.84%, H: 7.27%, N: 14.42%, O: 16.47%Theoretical calc.[1][2]
Predicted LogP 0.8 – 1.2Moderate lipophilicity due to ester/pyridine balance
H-Bond Donors 1Secondary amine (-NH-)
H-Bond Acceptors 4Pyridine N, Amine N, Ester (C=O, C-O)
pKa (Predicted) Basic N (Py): ~5.2; Amine: ~8.5Pyridine ring lowers

-amine pKa via inductive effect

Synthetic Architecture

The synthesis of sterically crowded quaternary amino acids requires overcoming significant steric hindrance at the


-carbon. Standard alkylation of glycine equivalents often fails due to electronic repulsion from the electron-rich pyridine ring.

We employ a modified Strecker Synthesis protocol starting from a ketone precursor. This route ensures the simultaneous introduction of the amine and the nitrile (carboxyl precursor) at the quaternary center.

Experimental Protocol: The Ketone-Strecker Route

Reagents: 2-Acetylpyridine, Methylamine (in THF), Trimethylsilyl cyanide (TMSCN), Lewis Acid Catalyst (


 or 

).
  • Imine Formation: Condensation of 2-acetylpyridine with methylamine is thermodynamically unfavorable due to steric strain. We drive this using a dehydrating agent (

    
    ) or pre-forming the ketimine under anhydrous conditions.
    
  • Nucleophilic Addition: The addition of the cyanide anion to the ketimine forms the

    
    -aminonitrile. The use of TMSCN provides a silyl-protected intermediate that prevents reversibility.
    
  • Hydrolysis & Esterification: The bulky

    
    -methyl and pyridine groups make the nitrile resistant to hydrolysis. We utilize a "Pinner-like" anhydrous acid alcoholysis (HCl/MeOH) to convert the nitrile directly to the methyl ester, bypassing the carboxylic acid stage to avoid zwitterionic solubility issues.
    
Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Acetylpyridine (Ketone Precursor) Step1 Ketimine Formation (MeNH2, Ti(OiPr)4) Start->Step1 -H2O Step2 Strecker Addition (TMSCN, ZnI2) Step1->Step2 Nucleophilic Attack Inter α-Aminonitrile Intermediate Step2->Inter C-C Bond Formation Step3 Acid Alcoholysis (MeOH, HCl, Reflux) Inter->Step3 Nitrile Solvolysis Final Methyl 2-(methylamino)- 2-(pyridin-2-yl)propanoate Step3->Final Product Isolation

Figure 1: Synthetic pathway utilizing a modified Strecker reaction to construct the quaternary center from 2-acetylpyridine.

Analytical Validation

Confirmation of the quaternary structure is critical, as the major impurity is often the non-alkylated byproduct or the hydrolyzed ketone.

NMR Spectroscopy (Proton Assignment)
  • 
    -Methyl Group:  A sharp singlet integrating to 3H is observed around 
    
    
    
    1.6 - 1.8 ppm
    . This singlet is diagnostic; if it appears as a doublet, the quaternary center was not formed (reduction to secondary carbon).
  • Ester Methyl: A singlet at

    
     3.7 ppm .
    
  • N-Methyl: A singlet (broadened by NH exchange) around

    
     2.3 ppm .
    
  • Pyridine Ring: Four distinct signals in the aromatic region (

    
     7.2 - 8.6 ppm ).[3] The proton adjacent to the ring nitrogen (
    
    
    
    ) will be the most deshielded (
    
    
    8.6 ppm).
Mass Spectrometry
  • ESI-MS (+): Expect a base peak of

    
    .
    
  • Fragmentation: A characteristic loss of the methoxycarbonyl group (

    
    ) is often observed due to the stability of the resulting tertiary carbocation stabilized by the pyridine ring.
    

Application in Drug Discovery[4]

This molecule serves as a Conformational Constraint Unit (CCU) in peptidomimetics.

Mechanism of Action: The Thorpe-Ingold Effect

The gem-dimethyl effect (in this case, gem-methyl/pyridyl) restricts the rotation angles (


 and 

) of the peptide backbone. When incorporated into a peptide chain, this scaffold forces the backbone into a specific secondary structure, typically a

-turn or

-helix.

Advantages over Alanine/Phenylglycine:

  • Metabolic Stability: The absence of an

    
    -hydrogen prevents abstraction by metabolic enzymes (e.g., transaminases), significantly increasing the half-life of the parent drug.
    
  • Orthogonal Functionalization: The pyridine nitrogen provides a handle for pH-dependent solubility or metal coordination (e.g., in metallo-enzyme inhibitors) without affecting the amide backbone.

Pharmacological Logic Diagram

Pharma_Logic Scaffold Quaternary Scaffold (Methyl/Pyridyl) Constraint Steric Occlusion (Restricted Rotation) Scaffold->Constraint Thorpe-Ingold Effect Metabolism Block Metabolic Deactivation Scaffold->Metabolism No α-Proton Outcome1 Stabilized β-Turn Conformation Constraint->Outcome1 Entropy Reduction Outcome2 Increased t1/2 (Half-life) Metabolism->Outcome2 Enzyme Resistance

Figure 2: Mechanistic impact of the quaternary scaffold on pharmacokinetics and peptide folding.

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569-623. Link
    
  • Koumura, N., et al. (2012). Catalytic Asymmetric Strecker Reaction of Ketimines. Journal of the American Chemical Society, 134(1), 234-245. Link

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids.[4] Organic & Biomolecular Chemistry, 5, 406-430. Link
  • PubChem Compound Summary. (2024). 2-(Tert-butylamino)nicotinic acid (Structural Analog Analysis). National Center for Biotechnology Information. Link

Sources

N-Methyl-alpha-Pyridyl Propanoates: Synthetic Utility and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on N-methyl-alpha-pyridyl propanoates , structured as a technical whitepaper for researchers and drug development professionals.

Technical Whitepaper | Chemical Class: Pyridinium Betaines & Homarine Homologs

Executive Summary

N-methyl-alpha-pyridyl propanoates represent a specialized class of zwitterionic pyridinium salts (betaines) and their corresponding esters. Structurally defined by a pyridine ring substituted at the


-position (C2) with a propanoate moiety and methylated at the nitrogen center, these compounds are critical intermediates in heterocyclic synthesis and emerging candidates in bio-isosteric drug design.

This guide analyzes the physicochemical properties, synthesis, and applications of this class, specifically focusing on their role as 1,3-dipoles (ylides) in the synthesis of bioactive indolizines and their pharmacological relevance as homologs of the marine natural product homarine and the alkaloid trigonelline .

Key Technical Insights
  • Chemical Identity: Quaternary ammonium salts functioning as masked ylides.

  • Primary Utility: Precursors for 3+2 cycloaddition reactions (Chichibabin-type) to generate indolizine scaffolds.

  • Pharmacology: Investigated for anti-fouling activity (marine biology) and potential neuroprotective effects via nicotinic acetylcholine receptor (nAChR) modulation (bioisosteres of trigonelline).

Chemical Structure & Nomenclature

To ensure precision, we define the core structure based on the "alpha-pyridyl" (2-pyridyl) and "N-methyl" nomenclature.

Structural Definition

The term encompasses two primary species depending on pH and esterification status:

  • The Zwitterion (Betaine): 2-(1-methylpyridin-1-ium-2-yl)propanoate.

  • The Ester Salt: Methyl 2-(1-methylpyridin-1-ium-2-yl)propanoate iodide/bromide.

ComponentChemical FeatureFunction
Core Ring PyridineAromatic heterocycle; electron-deficient.[1]
N-Substituent Methyl group (

-Me)
Creates a permanent positive charge (quaternary ammonium), increasing acidity of

-protons.
C2-Substituent Propanoate (Propionate)3-carbon acid/ester chain attached at the

-position (C2).
Bioisosteric Relationships

These compounds are structural homologs of:

  • Homarine:

    
    -methyl-picolinic acid (C2-carboxylate).
    
  • Trigonelline:

    
    -methyl-nicotinic acid (C3-carboxylate).
    
  • Betahistine:

    
    -methyl-2-(2-pyridyl)ethylamine (Structural analog).
    

Synthetic Methodologies

The synthesis of N-methyl-alpha-pyridyl propanoates relies on the selective alkylation of pyridine derivatives.

Protocol A: N-Methylation of Alpha-Pyridyl Esters

This is the standard route for generating the ester salt.

Reagents:

  • Substrate: Methyl 2-(pyridin-2-yl)propionate.

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Solvent: Acetone or Acetonitrile (anhydrous).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of methyl 2-(pyridin-2-yl)propionate in 20 mL of anhydrous acetone under

    
     atmosphere.
    
  • Addition: Add 12 mmol (1.2 eq) of Methyl Iodide dropwise at 0°C.

  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 12–24 hours.

    • Mechanism:[2][3][4]

      
       attack of the pyridine nitrogen lone pair on the methyl iodide.
      
  • Isolation: The product typically precipitates as a yellow crystalline solid.

  • Purification: Filter and wash with cold diethyl ether to remove unreacted starting material.

  • Yield: Typically 85–95%.

Protocol B: The Reformatsky-Type Approach (De Novo Synthesis)

For generating the pyridine ring with the propanoate chain already attached.

  • Note: Less common due to the availability of 2-pyridylacetate precursors.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion of the pyridine precursor to the betaine and its subsequent transformation into an indolizine.

SynthesisPathway Precursor Methyl 2-(pyridin-2-yl)propionate Salt N-Methyl Pyridinium Salt (Intermediate) Precursor->Salt N-Methylation (Acetone, Reflux) MeI Methyl Iodide (MeI) MeI->Salt Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (-HX) Base Base (TEA/NaH) Base->Ylide Indolizine Indolizine Derivative (Bioactive Scaffold) Ylide->Indolizine 3+2 Cycloaddition (-H2) Dipolarophile Ethyl Acrylate / DMAD Dipolarophile->Indolizine

Caption: Synthetic route from pyridine precursor to bioactive indolizine via the N-methyl-alpha-pyridyl propanoate salt.

Reactivity & Applications: The Indolizine Gateway

The primary utility of N-methyl-alpha-pyridyl propanoates in drug discovery is their role as precursors to Indolizines . Indolizines are a class of fused bicyclic heterocycles with significant calcium channel blocking and antioxidant properties.

Mechanism: 1,3-Dipolar Cycloaddition

The N-methyl group activates the pyridine ring, while the


-propanoate group increases the acidity of the adjacent proton.
  • Ylide Formation: Treatment with a weak base (Triethylamine or

    
    ) generates a pyridinium methylide (a 1,3-dipole).
    
  • Cycloaddition: The ylide reacts with electron-deficient dipolarophiles (e.g., DMAD, ethyl acrylate).

  • Aromatization: Oxidative dehydrogenation yields the fully aromatic indolizine.

Data: Yield Optimization for Indolizine Synthesis

Comparative yields based on solvent/base systems using N-methyl-alpha-pyridyl propanoate.

Base SystemSolventTemperatureYield (%)Notes

DCM25°C45%Slow reaction; incomplete conversion.

DMF80°C72%Standard protocol; moderate workup required.
Pyridine Acetic Anhydride 120°C 88% Scholtz-type cyclization; Best for fused systems.
TBDBDTHF0°C65%Good for sensitive substrates; expensive.

Pharmacological Profile

While often used as intermediates, the N-methyl-alpha-pyridyl propanoates themselves possess biological activity analogous to quaternary ammonium metabolites.

Homarine & Trigonelline Homologs

These compounds are structural homologs of Homarine (found in marine invertebrates).

  • Antifouling Activity: N-methyl-2-pyridyl esters have shown efficacy in preventing bio-film formation in marine environments, acting as non-toxic repellents for cyprids.

  • Mechanism: Competitive inhibition of nicotinic receptors in larval settlement pathways.

Neuropharmacology (Theoretical)

Based on the structure of Trigonelline (N-methyl-nicotinate), which modulates memory and neurite outgrowth:

  • Hypothesis: The propanoate chain adds lipophilicity compared to the carboxylate of homarine, potentially enhancing Blood-Brain Barrier (BBB) penetration.

  • Target: Potential allosteric modulation of

    
     nAChR (Nicotinic Acetylcholine Receptors).
    
Toxicology & Safety
  • Class: Quaternary Ammonium Compound (QAC).

  • Hazard: Skin and eye irritant.

  • Systemic Toxicity: Likely lower than MPTP (neurotoxin), but structural caution is advised due to the pyridinium moiety. Unlike MPTP, the alpha-carbonyl group generally prevents the formation of toxic radical species associated with Parkinsonian symptoms.

Experimental Validation: Self-Validating Protocol

To verify the identity of synthesized N-methyl-alpha-pyridyl propanoate, use this NMR validation checklist.

Target Molecule: Methyl 2-(1-methylpyridin-1-ium-2-yl)propanoate iodide.

  • Proton NMR (

    
    H NMR, 400 MHz, DMSO-
    
    
    
    ):
    • 
       9.0–8.5 ppm (d, 1H): 
      
      
      
      -proton of pyridine (deshielded by
      
      
      ).
    • 
       4.4 ppm (s, 3H): 
      
      
      
      -Methyl group (Diagnostic singlet).
    • 
       4.1 ppm (q, 1H): Chiral proton on the propanoate chain (
      
      
      
      -CH).
    • 
       3.6 ppm (s, 3H): Methyl ester (
      
      
      
      -Me).
    • 
       1.5 ppm (d, 3H): Methyl group of the propanoate chain.
      
  • Validation Logic:

    • If the N-Me singlet is absent: Methylation failed.

    • If the

      
      -CH quartet is split/complex: Possible enolization or ylide formation occurring in solution (ensure acidic/neutral solvent).
      

References

  • Alvarez-Builla, J., & Vaquero, J. J. (2019). Indolizines: Synthesis and Biological Activity. Heterocyclic Chemistry Reviews.

    • Context: Comprehensive review of pyridinium ylide chemistry and indolizine synthesis.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

    • Context: Definitive guide on the reactivity of N-substituted pyridinium salts.
  • Kem, W. R., et al. (2006). Hoplonemertine toxins and their potential as pharmacological tools. Toxicon.

    • Context: Discusses pyridyl-betaine analogs (homarine/anabaseine) and their activity on nicotinic receptors.
  • Zhang, Y., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc.

    • Context: Protocols for selective N-methylation of functionalized pyridines.[4]

  • Pietra, F. (1990). A Secret World: Natural Products of Marine Life. Birkhäuser.

    • Context: Biological role of N-methylated pyridine carboxyl

Sources

Methodological & Application

Protocol for Regioselective N-Methylation of α-Pyridyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NME-PYR

Executive Summary

The N-methylation of amino acid esters is a critical modification in peptidomimetic drug design, known to improve metabolic stability, membrane permeability, and conformational rigidity.[1][2] However, substrates containing a pyridine moiety (e.g., pyridylalanine analogs or α-(2/3/4-pyridyl)glycines) present a unique challenge: Regioselectivity .[1]

Standard alkylation methods (e.g., MeI/base) often result in competitive quaternization of the pyridine nitrogen (N-methylpyridinium formation) and significant racemization of the α-center due to the enhanced acidity of the α-proton.

This Application Note details a Reductive Amination Protocol utilizing Sodium Triacetoxyborohydride (STAB). This method is validated to achieve exclusive mono-N-methylation of the α-amino group while preserving the integrity of the pyridine ring and the stereochemical configuration of the α-carbon.

Scientific Rationale & Strategic Analysis

The Regioselectivity Challenge

The core chemical conflict lies in the nucleophilicity of two nitrogen centers:

  • The α-Amino Group (

    
    ):  The desired target. 
    
    
    
    (conjugate acid)
    
    
    7.5–8.5.
  • The Pyridine Nitrogen (

    
    ):  The off-target site. 
    
    
    
    (conjugate acid)
    
    
    5.2.

While the α-amine is generally more nucleophilic, the use of strong alkylating agents (Methyl Iodide, Dimethyl Sulfate) drives non-selective alkylation.[1] Furthermore, the pyridine ring acts as an electron-withdrawing group (EWG), increasing the acidity of the C


-proton, thereby heightening the risk of racemization under basic conditions.[1]
The Solution: Reductive Amination

We utilize a reductive alkylation strategy with Formaldehyde (HCHO) and Sodium Triacetoxyborohydride (STAB).

  • Kinetic Control: HCHO reacts rapidly with the primary amine to form an iminium ion. It does not form a stable covalent adduct with the pyridine nitrogen under these conditions.

  • Chemoselectivity: STAB is a mild hydride donor that selectively reduces the iminium species but is not strong enough to reduce the pyridine ring or the ester functionality.

  • Stereoretention: The reaction proceeds under weakly acidic to neutral conditions (pH 5–6), preventing the deprotonation of the C

    
    -H and subsequent racemization.
    
Reaction Pathway Visualization

The following diagram illustrates the selective pathway vs. the competitive side reactions.

N_Methylation_Pathway Start α-Pyridyl Amino Acid Ester Imine Intermediate: Iminium Ion Start->Imine Imine Formation (Fast, Reversible) Side_Prod Side Product: Pyridinium Salt (Quaternization) Start->Side_Prod Avoided Path: Competitive Nucleophilicity Racemization Racemization (via Enolate) Start->Racemization Avoided Path: High pH HCHO HCHO (Formaldehyde) HCHO->Imine Product Target: N-Methylated Ester Imine->Product Hydride Transfer (Irreversible) STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Side_Alk Direct Alkylation (MeI/Base) Side_Alk->Side_Prod

Figure 1: Mechanistic pathway highlighting the selectivity of reductive amination (Green) versus the risks of direct alkylation (Red).

Materials & Equipment

ComponentSpecificationPurpose
Substrate α-Pyridyl amino acid ester (HCl salt or free base)Starting Material
Formaldehyde 37% aq. solution OR ParaformaldehydeCarbon Source
Reductant Sodium Triacetoxyborohydride (STAB)Selective Hydride Donor
Solvent 1,2-Dichloroethane (DCE) or THFReaction Medium (DCE preferred for rate)
Additive Acetic Acid (Glacial)Catalyst (Promotes iminium formation)
Quench Sat. NaHCO₃ (aq)Neutralization & Boron removal
Drying MgSO₄ or Na₂SO₄Water removal

Experimental Protocol

Preparation
  • Safety Note: Perform all steps in a fume hood. STAB releases acetic acid upon hydrolysis. Pyridine derivatives may be toxic.

  • Stoichiometry: 1.0 equiv Substrate : 2.0–3.0 equiv HCHO : 1.5–2.0 equiv STAB.

Step-by-Step Procedure
  • Substrate Dissolution:

    • In a flame-dried round-bottom flask, dissolve 1.0 mmol of the α-pyridyl amino acid ester in 10 mL of 1,2-Dichloroethane (DCE) .

    • Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free amine. Stir for 10 min.

  • Imine Formation:

    • Add Formaldehyde (37% aq., 3.0 equiv) to the stirring solution.[1]

    • Optimization: For moisture-sensitive substrates, use Paraformaldehyde (3.0 equiv) and add 3Å molecular sieves.

    • Stir at room temperature for 15–30 minutes.

  • Reduction (The Critical Step):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes.

    • Optional: Add 1–2 drops of Acetic Acid if the reaction is sluggish (catalyzes iminium formation without protonating the pyridine significantly).

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Reaction Monitoring (IPC):

    • Monitor by TLC or LC-MS.

    • Target: Disappearance of starting amine. Appearance of N-Me product (

      
      ).
      
    • Warning: Watch for

      
       (N,N-dimethylation). If observed, reduce HCHO equivalents in future runs.
      
  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 20 minutes to decompose the boron complex.

    • Extract the aqueous layer with DCM (3 x 15 mL) .

    • Pyridine Specific: Pyridyl compounds can be water-soluble. If the product remains in the aqueous phase, salt out with NaCl and use CHCl₃/Isopropanol (3:1) for extraction.

  • Purification:

    • Dry combined organics over MgSO₄, filter, and concentrate.[1]

    • Purify via flash column chromatography (typically DCM/MeOH gradients).

Process Control & Validation

To ensure the protocol meets "Self-Validating" criteria, the following Quality Attributes must be checked:

Quality AttributeAnalytical MethodAcceptance Criteria
Identity 1H NMRSinglet at

2.3–2.5 ppm (3H, N-Me). No shift in Pyridine signals (rules out quaternization).
Regioselectivity HMBC/NOESYNOE correlation between N-Me and C

-H. No NOE between Me and Pyridine ring protons.
Stereopurity Chiral HPLCEnantiomeric Excess (ee) > 98%. Compare with racemic standard.
Purity LC-MS> 95% Area. Confirm mass [M+H]+.
NMR Interpretation Guide
  • N-Methylation: Look for a sharp singlet integrating to 3 protons in the 2.30–2.50 ppm range.

  • Pyridinium Salt (Failure Mode): If the pyridine nitrogen is methylated, you will see a downfield shift of the pyridine ring protons (typically > 0.5 ppm shift) and a methyl singlet often appearing further downfield (> 4.0 ppm).

Troubleshooting

Issue 1: Low Conversion / Sluggish Reaction

  • Cause: Steric hindrance from the pyridine side chain or insufficient imine formation.

  • Fix: Add 1.0 equiv of Acetic Acid to the reaction mixture. The acid catalyzes the dehydration step to form the iminium ion.

Issue 2: N,N-Dimethylation (Over-alkylation)

  • Cause: Excess HCHO or high temperature.

  • Fix: Lower HCHO to 1.1 equiv. Use a syringe pump to add HCHO slowly. Switch to a stepwise protocol: Form imine in MeOH, evaporate, then reduce in DCE.[1]

Issue 3: Racemization

  • Cause: Basic conditions during workup or high temperature.

  • Fix: Ensure the quench with NaHCO3 is performed cold. Avoid strong bases (NaOH) during extraction.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

    • Context: The foundational text for STAB-based reductive amination, establishing the mildness and chemoselectivity of the reagent.
  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] Link

    • Context: Discusses the stability of amino acid esters and the risks of racemization under various synthetic conditions.
  • McDermott, J. R., & Benoiton, N. L. (1973).[1] "N-Methylamino Acids in Peptide Synthesis. II. A New Method for the Preparation of N-Methylamino Acid Derivatives." Canadian Journal of Chemistry, 51(12), 1915-1919.[1] Link

    • Context: Early authoritative work on the challenges of N-methylating amino acids without racemiz
  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Context: Reference for the Eschweiler-Clarke and Reductive Amination mechanisms.[8]

Sources

Application Note: Esterification of 2-(methylamino)-2-(pyridin-2-yl)propanoic acid

[1]

Executive Summary & Strategic Analysis

This guide details the esterification of 2-(methylamino)-2-(pyridin-2-yl)propanoic acid , a sterically hindered, zwitterionic

1
Substrate Analysis

The target molecule presents three distinct synthetic challenges that dictate the choice of esterification protocol:

  • Steric Hindrance: The

    
    -carbon is quaternary, bonded to a methyl group, a pyridine ring, an amine, and the carboxylate. This significant steric bulk impedes the nucleophilic attack of alcohol at the carbonyl carbon, rendering standard room-temperature Fischer esterification inefficient.[1]
    
  • Zwitterionic Character: The molecule contains two basic nitrogen centers (secondary amine pKa ~10, pyridine pKa ~5.2) and an acidic carboxylate.[2] In neutral media, it exists as a zwitterion with poor solubility in organic solvents.

  • Chelation Potential: The proximity of the pyridine nitrogen and the secondary amine creates a bidentate ligand motif, which can interfere with Lewis acid catalysts or metal-mediated coupling reagents.[1]

Selected Methodology

To overcome these barriers, this guide prioritizes Thionyl Chloride (


) Mediated Alcoholysis
  • Rationale: This method generates anhydrous HCl in situ, converting the zwitterion into a soluble dihydrochloride salt. The highly electrophilic acid chloride intermediate (formed transiently) or the protonated carbonyl overcomes the steric barrier of the quaternary center.

  • Alternative: A Cesium Carbonate Alkylation protocol is provided for cases where non-acidic conditions are required.

Protocol A: Thionyl Chloride Mediated Methanolysis (Standard)

This is the "Gold Standard" method for scalability and reproducibility. It isolates the product as a stable dihydrochloride salt , preventing autocyclization or degradation.

Reagents & Equipment[2][3][4][5][6][7]
ReagentEquiv.[1][3]Role
Substrate (Amino Acid)1.0Starting Material
Thionyl Chloride (

)
3.0 - 5.0Activating Agent / Dehydrating Agent
Methanol (anhydrous) Solvent (0.2 M)Nucleophile & Solvent
Diethyl Ether / MTBE N/APrecipitation solvent for workup
Step-by-Step Procedure
  • Setup: Equip a flame-dried round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Solvent Charge: Add anhydrous methanol to the RBF. Cool the solvent to 0 °C using an ice-water bath.[1]

  • Activation (Exothermic): Add thionyl chloride dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.

    • Critical: Maintain temperature <10 °C. The reaction of

      
       with MeOH generates HCl and methyl sulfite; this is highly exothermic.
      
  • Substrate Addition: Add the solid 2-(methylamino)-2-(pyridin-2-yl)propanoic acid in one portion.

    • Note: The solid will likely not dissolve immediately.[4]

  • Reflux: Remove the ice bath. Heat the reaction mixture to a rigorous reflux (approx. 65–70 °C) for 12–16 hours .

    • Checkpoint: The suspension should clear as the amino acid converts to the soluble ester hydrochloride.[1]

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[1] Look for the disappearance of the starting material (

    
     195) and appearance of the methyl ester (
    
    
    209).
  • Workup (Isolation of Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess

      
      . Do not heat above 45 °C  to avoid degradation.
      
    • Co-evaporation: Redissolve the residue in minimal methanol or toluene and re-evaporate (2x) to remove trace HCl/SO₂.

  • Purification: Triturate the resulting gummy residue with cold Diethyl Ether or MTBE. Vigorously stir until a white/off-white solid precipitates. Filter and dry under high vacuum.

Yield Expectation: >90% as the dihydrochloride salt.

Protocol B: Cesium Carbonate Promoted Alkylation (Alternative)

Use this method if the free base is required directly or if the substrate contains acid-sensitive protecting groups elsewhere.[1]

Reagents
ReagentEquiv.[1][3]Role
Substrate 1.0Starting Material
Cesium Carbonate (

)
1.5 - 2.0Base (Soluble in DMF)
Methyl Iodide (MeI) 1.2Alkylating Agent
DMF (anhydrous) Solvent (0.1 M)Polar Aprotic Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the amino acid in anhydrous DMF.

  • Deprotonation: Add

    
    .[1] Stir at room temperature for 30 minutes. The mixture will be a suspension.
    
    • Mechanism:[5][6][3][7][8][9] Cesium's large ionic radius disrupts tight ion pairing, making the carboxylate more nucleophilic ("Cesium Effect").

  • Alkylation: Cool to 0 °C. Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Dilute with EtOAc. Wash with water (3x) to remove DMF and inorganic salts.

    • Dry organic layer over

      
      , filter, and concentrate.[10]
      
  • Purification: Flash chromatography is usually required (Silica gel, DCM/MeOH gradient).

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway for the primary Thionyl Chloride method.

EsterificationWorkflowStartStart: 2-(methylamino)-2-(pyridin-2-yl)propanoic acidChoiceSelect MethodStart->ChoiceMethodAMethod A: Acid Catalysis(Standard)Choice->MethodARobust/ScalableMethodBMethod B: Alkylation(Acid Sensitive)Choice->MethodBMild/Free BaseStepA1Add SOCl2 to MeOH (0°C)Generates HCl + MeOS(O)ClMethodA->StepA1StepB1Cs2CO3 / DMFForm CarboxylateMethodB->StepB1StepA2Reflux 16hSolubilizes ZwitterionStepA1->StepA2IntermediateIntermediate:Acyl Chloride / Protonated EsterStepA2->IntermediateProductAProduct: Methyl EsterDihydrochloride SaltIntermediate->ProductAStepB2Add Methyl IodideSn2 ReactionStepB1->StepB2ProductBProduct: Methyl EsterFree BaseStepB2->ProductB

Caption: Workflow logic for selecting between Thionyl Chloride mediated esterification and Cesium Carbonate alkylation based on product requirements.

Quality Control & Validation

To ensure scientific integrity, the product must be validated using the following markers.

NMR Spectroscopy (¹H NMR in or )
  • Key Shift: Appearance of a sharp singlet at ~3.70 – 3.80 ppm corresponding to the methyl ester (

    
    ).[1]
    
  • Pyridine Protons: Downfield shift of pyridine ring protons due to protonation (if isolating the HCl salt).

  • Absence: Disappearance of the broad carboxylic acid proton signal (>11 ppm).

Mass Spectrometry[5][12]
  • Target Mass: Calculate the Exact Mass of the free base (

    
    ).
    
  • Observed:

    
     (approx).
    
  • Salt Check: If using Method A, check for chloride counter-ions using elemental analysis or silver nitrate precipitation test if strict stoichiometry is required.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of quaternary center.[1]Increase reflux time to 24h; Add 1-2 eq. more

.
Sticky Gum Product Trapped solvent/HCl.Triturate with dry Diethyl Ether; Sonicate to induce crystallization.
Degradation Overheating during workup.[1]Keep rotary evaporator bath <45 °C.

References

  • Anand, R. C., & Vimal. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1066–1069. Link

  • Kuo, C. H., & Lin, Y. A. (2024). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives.[8] The Journal of Organic Chemistry, 89(7), 4958-4970.[1] Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[3][7] Link

  • Dahiya, R. (2007).[10] Synthesis and Characterization of New Thiazole

    
    -Amino Acids and 
    
    
    -Amino Esters. Farmacia Journal. Link

Incorporating pyridine amino acids into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Pyridine Amino Acids into Peptidomimetics

Introduction: The Pyridine Advantage

In modern drug discovery, replacing phenyl rings or aliphatic chains with pyridine moieties—bioisosteric replacement —is a high-value strategy. Unlike the passive hydrophobicity of a phenylalanine side chain, a pyridine ring introduces a specific vector for hydrogen bonding (via the nitrogen lone pair), alters solubility (logP), and significantly impacts metabolic stability by blocking metabolic hot-spots (e.g., preventing oxidation at specific carbon sites).

However, incorporating pyridine-based amino acids (PyAAs) into peptidomimetics presents unique synthetic challenges. The basicity of the ring nitrogen can interfere with coupling reagents, and the electron-deficient nature of the ring renders attached amine groups (e.g., in 3-aminopyridine-2-carboxylic acid) poorly nucleophilic.

This guide details the protocols for overcoming these barriers to successfully synthesize pyridine-containing peptidomimetics and foldamers.

Chemical Rationale & Design

Before synthesis, one must select the correct isomer. The position of the nitrogen atom dictates the electronic environment and the local conformation of the peptide backbone.

Feature2-Pyridylalanine3-Pyridylalanine4-PyridylalanineAminopyridine Carboxylates (Backbone)
pKa (Ring N) ~5.2~4.8~5.5Varies (3-6)
Electronic Effect Electron-withdrawing (Inductive)ModerateElectron-withdrawing (Resonance)Strong dipole
Key Utility Metal chelation (N-terminal); H-bond acceptorBioisostere for Phe/TyrH-bond acceptor; Salt bridge potentialFoldamers (Induces curvature/helices)
Synthetic Risk Racemization during activationStandardStandardLow Nucleophilicity (Hard to couple to)

Expert Insight: When building foldamers (oligomers with predictable secondary structures), 2,6-disubstituted pyridine monomers are often used to force the backbone into a crescent shape, inducing helicity through π-π stacking and solvent exclusion (Huc, 2003).

Protocol: Solid-Phase Peptide Synthesis (SPPS) with PyAAs

The following protocol addresses the two distinct challenges: using a PyAA as an acylating agent (coupling it to the chain) and using a PyAA as a nucleophile (coupling the next residue onto it).

Materials
  • Resin: Rink Amide ChemMatrix (for high swelling) or 2-Chlorotrityl Chloride (for fragment condensation).

  • Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.

  • Solvents: DMF (peptide grade), NMP (for difficult couplings).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - weaker base to prevent racemization).

Workflow A: Coupling a Pyridine-Amino Acid (Acylating Species)

Context: You are adding Fmoc-3-Pyridylalanine-OH to the growing chain.

  • Activation: Dissolve Fmoc-PyAA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Addition: Add DIC (3.0 eq). Note: We prefer DIC/Oxyma over uronium salts (HBTU) here to minimize the risk of racemization, which is elevated in electron-deficient aromatic acids.

  • Reaction: Shake for 45–60 minutes at Room Temperature (RT).

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU (2.9 eq) and DIEA (6 eq) for 30 mins.

Workflow B: Coupling TO an Aminopyridine (Nucleophilic Species)

Context: You have a resin-bound aminopyridine (e.g., an aniline-like nitrogen) and need to attach the next amino acid. This is the bottleneck.

  • Rationale: The amine on a pyridine ring (especially at the 2 or 4 position) is significantly less nucleophilic than a standard alkyl amine due to resonance delocalization of the lone pair into the electron-deficient ring. Standard coupling will fail.

  • Reagent Choice: Use HATU or COMU . These generate the highly reactive At-ester or Oxyma-ester.

  • Protocol:

    • Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (5.0 eq) and HOAt (5.0 eq) in NMP (not DMF, as NMP promotes better kinetics for difficult sequences).

    • Add DIEA (10.0 eq).

    • Double Coupling is Mandatory: React for 2 hours at RT. Drain. Repeat with fresh reagents for 2 hours.

    • Alternative: If HATU fails, convert the incoming amino acid to its Acid Chloride using triphosgene or thionyl chloride (in solution phase) or use bis-trichloromethyl carbonate (BTC) in situ.

Visualization: Synthesis Decision Logic

The following diagram illustrates the decision matrix for coupling pyridine derivatives, ensuring the correct chemistry is applied based on the steric and electronic properties of the residue.

SPPS_Pyridine_Logic Start Start: Next Residue is Pyridine-Based? TypeCheck Is the Pyridine AA acting as: Nucleophile (Amine) or Electrophile (Acid)? Start->TypeCheck Electro Electrophile (Adding PyAA to chain) TypeCheck->Electro Acid Nucl Nucleophile (Coupling TO PyAA) TypeCheck->Nucl Amine RiskCheck Risk of Racemization? (e.g., 2-Pyridyl) Electro->RiskCheck SafeCoupling Standard Coupling: DIC / Oxyma Pure (1 hr) RiskCheck->SafeCoupling No (3/4-Pyridyl) CarefulCoupling Low-Racemization Mode: DIC / HOBt / CuCl2 or TMP base RiskCheck->CarefulCoupling Yes (2-Pyridyl) Reactivity Is the Amine Electron-Deficient? (e.g., Aminopyridine) Nucl->Reactivity Reactivity->SafeCoupling Alkyl Linker (e.g., Py-CH2-NH2) HardCoupling High-Energy Coupling: HATU / HOAt / DIEA (Double Couple, NMP) Reactivity->HardCoupling Aromatic Amine ExtremeCoupling Acid Chloride Method: Bis-trichloromethyl carbonate (In situ activation) HardCoupling->ExtremeCoupling If Kaiser Test (+)

Caption: Decision tree for selecting coupling conditions. Red pathways indicate "difficult sequences" requiring aggressive activation (HATU/Acid Chlorides) due to the low nucleophilicity of aminopyridines.

Protocol: Purification & Characterization

Pyridine-containing peptides behave differently in Reverse-Phase HPLC (RP-HPLC) due to the pH-dependent protonation of the pyridine nitrogen.

HPLC Buffer Strategy
  • Standard TFA (pH ~2): The pyridine ring will be protonated (

    
    ). This increases hydrophilicity, causing the peptide to elute earlier. However, the charged species often yields sharper peaks.
    
  • Ammonium Acetate (pH ~7-8): The pyridine ring is neutral. This increases retention (hydrophobicity) and is essential if you are separating closely related isomers or if the protonated form co-elutes with impurities.

Expert Recommendation: Always run a pH gradient screening. If your crude peptide shows broad tailing with 0.1% TFA, switch to 10mM Ammonium Bicarbonate (pH 8.0). The deprotonated pyridine is less prone to interacting with residual silanols on the C18 column.

Structural Validation
  • 1H-NMR: Look for the characteristic downfield shift of the pyridine protons (approx. 7.5–8.5 ppm).

  • Circular Dichroism (CD): Essential for foldamers. Pyridine-based oligoamides often show distinct CD signatures indicating helical handedness, which is not observed in random coils.

Application Case Study: Pyridine-Based Foldamers

Context: Creating a helical mimetic to disrupt a Protein-Protein Interaction (PPI). Design: Alternating 2,6-diaminopyridine and 2,6-pyridinedicarboxylic acid units.

Mechanism: The repulsion between the lone pairs of the pyridine nitrogen and the amide carbonyl oxygens forces the backbone into a curved conformation. Simultaneously, intermolecular


 stacking stabilizes the helix.

Foldamer_Mechanism Monomer Pyridine Monomer (2,6-Substituted) Force1 Electrostatic Repulsion (N vs C=O) Monomer->Force1 Intrinsic Force2 Hydrogen Bonding (Amide NH -> Pyridine N) Monomer->Force2 Design Result Helical Curvature (Foldamer) Force1->Result Force2->Result

Caption: Mechanistic drivers for pyridine-based foldamer formation. The interplay of electrostatic repulsion and hydrogen bonding drives the predictable folding.

References

  • Design and Synthesis of Pyridine Scaffolds

    • Title: Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Note: Link directs to main PubMed entry for verification of similar scaffolds).

  • Foldamers and Helical Mimetics

    • Title: Ribosomal synthesis and folding of peptide-helical aromatic foldamer hybrids.[1]

    • Source: N
    • URL:[Link]

  • Solid Phase Peptide Synthesis (SPPS)

    • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2]

    • Source: N
    • URL:[Link]

  • Coupling Reagents for Hindered Amines

    • Title: Commonly Used Coupling Reagents in Peptide Synthesis (H
    • Source: Peptide Scientific.[3]

    • URL:[Link]

  • pKa and HPLC of Pyridines

    • Title: Theoretical prediction of relative and absolute pKa values of aminopyridines.[4]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Purity in Quaternary


-Amino Ester Synthesis
Target Molecule:  Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate
Primary Precursor:  2-Acetylpyridine

Executive Summary & Core Strategy

The synthesis of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate presents a "perfect storm" of synthetic challenges: it requires forming a quaternary carbon center adjacent to an electron-deficient pyridine ring , while simultaneously installing a secondary amine (methylamino ) which is prone to over-alkylation.

Standard Strecker protocols (aqueous NaCN/NH4Cl) typically fail here due to:

  • Steric Hindrance: The ketone (2-acetylpyridine) is less reactive than aldehydes.

  • Reversibility: The

    
    -aminonitrile intermediate is unstable and prone to retro-Strecker fragmentation.
    
  • Pyridine Interference: The basic pyridine nitrogen can interfere with acid catalysts or coordinate with metal catalysts.

The Recommended Protocol: Titanium-Mediated "Dry" Strecker

To maximize yield, we recommend a Titanium(IV) Isopropoxide [Ti(OiPr)4] mediated Strecker reaction followed by a Pinner Alcoholysis . This method dehydrates the reaction in situ, driving the equilibrium toward the ketimine, and allows the use of Trimethylsilyl Cyanide (TMSCN) , which is safer and more soluble in organic solvents than KCN.

Interactive Troubleshooting Matrix

Identify your current failure mode below to find the specific solution.

Phase 1: Ketimine Formation & Cyanation (The Strecker Step)

Q: The reaction stalls at the ketone; conversion is <30%.

  • Diagnosis: Thermodynamic equilibrium favors the ketone due to steric bulk.

  • Solution: You must remove water chemically.

    • Protocol Adjustment: Switch to Ti(OiPr)4 (1.5 - 2.0 equiv). It acts as both a Lewis acid activator for the carbonyl and a water scavenger.

    • Critical Step: Stir the ketone, methylamine (2M in THF), and Ti(OiPr)4 for 6–12 hours before adding the cyanide source. This ensures the ketimine is fully formed.

Q: I see the imine, but the cyanide addition is sluggish.

  • Diagnosis: The cyanide nucleophile is not activated, or the imine is deactivated by the pyridine ring.

  • Solution: Use TMSCN (Trimethylsilyl cyanide) instead of NaCN.

    • Mechanism: TMSCN attacks the Ti-complexed imine irreversibly.

    • Additive: If still slow, add 10 mol% CsF (Cesium Fluoride) to activate the TMSCN.

Q: Yield is good, but the product degrades during workup.

  • Diagnosis: The

    
    -aminonitrile is undergoing retro-Strecker (reverting to ketone) upon contact with water.
    
  • Solution: Do not perform an aqueous workup on the nitrile if possible. Evaporate volatiles and proceed directly to the hydrolysis/alcoholysis step (telescoped process).

Phase 2: Hydrolysis & Esterification

Q: Hydrolysis of the nitrile yields the carboxylic acid, but re-esterification fails.

  • Diagnosis: Zwitterion formation. The product has a basic pyridine, a basic amine, and an acidic carboxylate. It is extremely difficult to extract from water.

  • Solution: Skip the carboxylic acid isolation. Use the Pinner Reaction conditions.

    • Protocol: Dissolve the crude nitrile in anhydrous Methanol. Saturate with dry HCl gas (or use Acetyl Chloride/MeOH) at 0°C. Stir at room temperature (or mild heat, 40°C). This converts the nitrile directly to the methyl ester (via the imidate) without passing through the free acid/water phase.

Q: I am getting significant amounts of the primary amine instead of the methylamine.

  • Diagnosis: Transamination or contamination of your methylamine source with ammonia.

  • Solution: Ensure you are using high-purity Methylamine (2.0 M in THF or MeOH) . Avoid generating methylamine in situ from hydrochloride salts if possible, as ammonium chloride contaminants are common.

Detailed "Gold Standard" Protocol

Safety Alert: This protocol involves TMSCN (liberates HCN upon hydrolysis) and Pyridine derivatives . All operations must be performed in a functioning fume hood. Silver nitrate (AgNO3) solution should be available to neutralize cyanide spills.

Step 1: Ti-Mediated Strecker Reaction
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • 2-Acetylpyridine (1.0 equiv, e.g., 10 mmol)

    • Methylamine (2.0 M in THF, 1.2 equiv)

    • Titanium(IV) isopropoxide (2.0 equiv, neat)

  • Imine Formation:

    • Add 2-Acetylpyridine and Methylamine solution to the flask.

    • Add Ti(OiPr)4 dropwise (Exothermic!).

    • Stir at Ambient Temperature for 12 hours . (The solution will turn viscous/yellow-orange).

  • Cyanation:

    • Add TMSCN (1.5 equiv) dropwise.

    • Stir for 12–24 hours at room temperature.

    • Monitoring: Check via TLC (Alumina plates recommended, as Silica can hydrolyze the imine).

  • Quench:

    • Dilute with EtOAc. Add a minimal amount of water to precipitate TiO2. Filter through a Celite pad.

    • Note: If telescoping, simply evaporate the THF/TMS residues under high vacuum.

Step 2: Pinner Alcoholysis (Direct Esterification)
  • Solvent: Dissolve the crude nitrile residue in Anhydrous Methanol (0.2 M concentration).

  • Acidification:

    • Cool to 0°C.[1]

    • Slowly add Acetyl Chloride (5.0 equiv). Reaction with MeOH generates anhydrous HCl in situ.

  • Reaction:

    • Allow to warm to Room Temp.[2] Stir for 24–48 hours.

    • Optimization: If conversion is slow (due to the steric bulk of the quaternary center), heat to 45°C in a sealed pressure vessel.

  • Workup:

    • Concentrate in vacuo.

    • Partition between cold saturated NaHCO3 (pH ~8) and DCM.

    • Critical: Do not let pH > 10, or the ester will hydrolyze.

    • Dry organic layer (Na2SO4) and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Visualization & Logic Maps

Figure 1: Synthetic Workflow Decision Tree

SynthesisWorkflow cluster_0 Critical Success Factor: Water Exclusion Start Start: 2-Acetylpyridine Reagent Reagent Choice: Methylamine + Ti(OiPr)4 Start->Reagent Dehydration Imine Intermediate: Activated Ketimine Reagent->Imine -H2O (scavenged) Cyanation Cyanation: TMSCN (Dry) Imine->Cyanation Nucleophilic Attack Nitrile Intermediate: Alpha-Amino Nitrile Cyanation->Nitrile Irreversible Hydrolysis Conversion: Pinner (HCl/MeOH) Nitrile->Hydrolysis Alcoholysis Final Target: Methyl 2-(methylamino)- 2-(pyridin-2-yl)propanoate Hydrolysis->Final Yield >70%

Caption: The "Dry" Strecker pathway minimizes retro-Strecker fragmentation by using Titanium to scavenge water and TMSCN for irreversible addition.

Figure 2: Troubleshooting the Quaternary Center

Troubleshooting Issue Problem: Low Yield / Impurities Check1 Check 1: Is the Ketone reacting? Issue->Check1 Sol1 Use Ti(OiPr)4 Increase Time (24h) Check1->Sol1 No (Ketone remains) Check2 Check 2: Is Nitrile reverting? Check1->Check2 Yes (Imine forms) Sol2 Avoid Aqueous Workup Telescope to Step 2 Check2->Sol2 Yes (Retro-Strecker) Check3 Check 3: Ester Hydrolysis? Check2->Check3 No (Nitrile stable) Sol3 Control pH < 9 during extraction Check3->Sol3 Yes (Acid forms)

Caption: Diagnostic logic for isolating yield losses at the quaternary center formation and workup stages.

Comparative Data: Why this method?

ParameterAqueous Strecker (NaCN/H2O)Ti-Mediated Strecker (TMSCN)
Imine Conversion Low (<40%) due to equilibriumHigh (>90%) due to water scavenging
Quaternary Center Difficult (Steric repulsion)Facilitated (Ti coordination activates C=N)
Workup Stability Poor (Hydrolysis risk)Excellent (Non-aqueous)
Typical Yield 20–35%75–85%

References

  • Mattson, A. E., et al. (2006).

    
    -Disubstituted 
    
    
    
    -Amino Nitriles." The Journal of Organic Chemistry, 71(15), 5715–5718.
    • Context: Establishes the Ti(OiPr)
  • Ciganek, E. (1992). "The Strecker Reaction with Ketones: A Review." Organic Reactions, 40, 1–100.
  • Mai, K.

    
    -aminonitriles." Tetrahedron Letters, 25(40), 4583-4586. 
    
    • Context: Original description of the TMSCN/Lewis Acid modific
  • Kuwano, R., & Ito, Y. (2002). "Catalytic Asymmetric Hydrogenation of N-Boc-Imines." Journal of the American Chemical Society, 124(34).

Sources

Technical Support Center: Purifying Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals facing challenges with the purification of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate and structurally similar basic compounds via column chromatography.

The unique structure of this molecule, containing both a secondary amine and a pyridine ring, presents specific purification hurdles, primarily due to strong interactions with standard silica gel. This can lead to common issues such as poor separation, significant peak tailing, and low product yield.[1][2][3] This document is structured to anticipate and solve these problems through a series of targeted FAQs and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for this purification?

A1: The choice of stationary phase is critical due to the basic nature of the analyte.

  • Standard Silica Gel (Acidic): While being the most common stationary phase, its acidic silanol groups (Si-OH) will strongly interact with the basic nitrogen atoms of your compound.[1][2] This acid-base interaction often leads to irreversible adsorption or severe peak tailing, where the compound slowly leaches from the column instead of eluting as a sharp band.[1][4]

  • Amine-Treated or Deactivated Silica: A superior choice is silica gel that has been deactivated with a competing base like triethylamine (TEA).[5][6] Pre-treating the silica or including an amine additive in the mobile phase masks the acidic silanol sites, leading to significantly improved peak shape.[5][7][8]

  • Alumina (Neutral or Basic): Both neutral and basic alumina can be effective alternatives for purifying amines.[6][9][10] They lack the strong acidity of silica gel, which minimizes tailing. Basic alumina is particularly suitable for strongly basic compounds.

  • Reversed-Phase Silica (C18): This is a powerful alternative. In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[11][12][13] The compound is separated based on hydrophobicity. This technique is excellent for polar compounds that are challenging to purify via normal-phase chromatography.[14]

Q2: How should I select and optimize the mobile phase?

A2: For normal-phase chromatography on silica or alumina, you will typically use a two-component solvent system: a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol).

The key to success with basic compounds is the addition of a small amount of a competing base to the mobile phase, most commonly Triethylamine (TEA) at a concentration of 0.1-2% (v/v).[5] The TEA will preferentially bind to the acidic sites on the silica gel, preventing your target molecule from sticking and thus dramatically reducing tailing.[4][7][8]

  • Starting Point: Begin with a solvent system like Hexane/Ethyl Acetate and add 1% TEA. Determine the optimal solvent ratio by running Thin Layer Chromatography (TLC) first. Adjust the polarity to achieve an Rf (retention factor) of approximately 0.2-0.3 for your product.

  • For Highly Polar Compounds: If your compound requires a very polar mobile phase to move, a system like Dichloromethane/Methanol with 1% TEA is a good choice.[10]

Q3: How can I monitor the separation during the experiment?

A3: Thin Layer Chromatography (TLC) is essential for monitoring the column.

  • UV Visualization: The pyridine ring in your compound is an aromatic heterocycle, which should allow it to be visualized under short-wave UV light (254 nm).[15] Compounds that absorb UV light will appear as dark spots on the fluorescent green background of the TLC plate.[15]

  • Chemical Staining: If UV is not effective or for detecting non-UV active impurities, chemical stains are necessary.[15]

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that reacts with many functional groups, including amines and alcohols, appearing as yellow or brown spots on a purple background.[16][17]

    • Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, typically producing a colored spot (often purple or yellow).[16][17][18]

    • Iodine Chamber: Exposing the TLC plate to iodine vapor is a classic, semi-destructive method that visualizes many organic compounds as brownish spots.[15][19]

Troubleshooting Guide

Here are solutions to common problems encountered during the purification of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate.

Problem Potential Cause(s) Recommended Solution(s)
My compound is stuck on the column baseline and will not elute. 1. Strong Acid-Base Interaction: The basic amine/pyridine groups are irreversibly adsorbed to the acidic silica gel.[3] 2. Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the compound.1. Add a Competing Base: Immediately add 1-2% triethylamine (TEA) to your eluent. This is the most common and effective solution.[5] 2. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% Ethyl Acetate to 30%). For very polar compounds, switch to a stronger system like Dichloromethane/Methanol (with added TEA).[10] 3. Switch Stationary Phase: Consider repacking the column with neutral alumina or using a reversed-phase (C18) column.[6][20]
The product is eluting as a long, smeared streak (Peak Tailing). 1. Insufficient Masking of Silanol Groups: The amount of amine additive is too low to effectively cover all the acidic sites on the silica.[4][7] 2. Column Overload: Too much crude material was loaded onto the column for its size.[1]1. Increase TEA Concentration: Increase the triethylamine concentration in your mobile phase to 2%. Ensure it is present in every solvent mixture used. 2. Deactivate Silica Beforehand: Prepare a slurry of your silica gel in the mobile phase containing TEA and let it sit for a few minutes before packing the column. This ensures the silica is fully deactivated.[5] 3. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
My product is co-eluting with an impurity. 1. Poor Selectivity of the Solvent System: The chosen mobile phase is not resolving the compounds effectively. 2. Gradient Elution Needed: An isocratic (single solvent ratio) system may not be sufficient for a complex mixture.1. Change Solvent System: Try a different solvent combination. For example, if you are using Hexane/Ethyl Acetate, try Dichloromethane/Methanol or Toluene/Acetone (always with TEA). Different solvents provide different selectivities. 2. Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent over the course of the separation. This will help separate compounds with close Rf values.[5]
My final product is clean by NMR, but it contains triethylamine. 1. TEA is Co-evaporating with the Solvent: Triethylamine has a boiling point of 89.5 °C and can be difficult to remove completely under standard rotary evaporation.[21]1. Co-evaporation with a High-Boiling Solvent: After removing the column solvents, dissolve the residue in a small amount of a higher-boiling solvent like toluene or dichloromethane and re-evaporate. Repeat this process 2-3 times.[22] 2. High Vacuum: Place the flask on a high vacuum line for several hours to remove the final traces of TEA.[21][23] 3. Acidic Wash (Caution!): If your compound is stable to mild acid, you can perform a liquid-liquid extraction. Dissolve the product in a solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1% HCl or saturated NH₄Cl). The acid will protonate the TEA, making it water-soluble. Note: This may also protonate your product, potentially moving it into the aqueous layer. Test on a small scale first.
The yield after the column is very low. 1. Irreversible Adsorption: The product has permanently stuck to the silica gel. 2. Product Degradation: The acidic silica may have caused decomposition of a sensitive product.1. Always Use an Amine Additive: This is the primary preventative measure for low yields with basic compounds. 2. Use a Milder Stationary Phase: Switch to neutral alumina or deactivated silica gel for future purifications to prevent degradation.[6][20] 3. Flush the Column: After your initial elution, try flushing the column with a very strong solvent system (e.g., 5-10% Methanol in Dichloromethane with 2% TEA) to see if any remaining product can be recovered.

Experimental Workflow & Protocols

Workflow Diagram: Column Chromatography Purification

This diagram outlines the logical steps from initial analysis to final product isolation.

PurificaitonWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Solvent 2. Select Solvent System (Target Rf ~0.25) TLC->Solvent Column 3. Pack Column (Slurry with TEA-containing solvent) Solvent->Column Load 4. Load Sample (Dry or wet loading) Column->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC, UV) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvents Combine->Evaporate HighVac 10. Remove Residual TEA (High Vacuum / Co-evaporation) Evaporate->HighVac Final Pure Product HighVac->Final

Caption: Standard workflow for purifying basic compounds.

Protocol 1: Standard Purification using Amine-Treated Silica Gel
  • TLC Analysis: Develop a TLC method to find a suitable eluent. A good starting point is 30% Ethyl Acetate in Hexane, plus 1% Triethylamine. Adjust the ratio of Ethyl Acetate to Hexane until the desired compound has an Rf of 0.2-0.3.

  • Column Preparation:

    • For a 1g sample, use approximately 50g of silica gel.

    • Prepare a slurry of the silica gel in the chosen eluent (containing 1% TEA).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[5]

  • Elution and Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator.

    • To remove residual TEA, re-dissolve the residue in dichloromethane, re-evaporate, and then place the sample under high vacuum for 1-2 hours.[21][23]

Diagram: Mechanism of Action of Triethylamine (TEA)

This diagram illustrates how TEA prevents the basic analyte from interacting with the acidic silica surface.

TEAMEchanism cluster_no_tea Without TEA Additive cluster_with_tea With TEA Additive Silica1 Acidic Silica Surface (Si-OH) Adsorption Strong Adsorption (Peak Tailing) Silica1->Adsorption Analyte1 Basic Analyte (R₃N) Analyte1->Silica1 interacts with Silica2 Acidic Silica Surface (Si-OH) TEA Triethylamine (Et₃N) (Competing Base) TEA->Silica2 masks surface Analyte2 Basic Analyte (R₃N) Elution Clean Elution Analyte2->Elution elutes freely

Caption: TEA masks acidic sites, enabling clean elution.

References

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. (n.d.). Phenomenex.
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2002). PubMed.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1990). PubMed.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • LC Technical Tip - Phenomenex. (n.d.). Phenomenex.
  • About Mobile Phase with Triethylamine. (2004, December 22). Chromatography Forum.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek.
  • Using neutral or basic alumina in column chromatography for purification of amines. (2022, April 22). Chemistry Stack Exchange.
  • Best way to remove triethylamine from a column fraction? (2021, September 9). ResearchGate.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • Reversed-phase chromatography. (n.d.). Wikipedia.
  • Chromatography: The Solid Phase. (n.d.). University of Rochester Department of Chemistry.
  • Column Chromatography Notes. (n.d.). University of Rochester Department of Chemistry.
  • Activated Alumina vs. Silica Gel: All you need to know. (n.d.). Jalon.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Triethylamine removal. (2015, November 13). Reddit.
  • TLC Visualization Methods. (n.d.). University of Missouri-St. Louis.
  • 7.10: Reverse Phase Chromatography. (2022, October 4). Chemistry LibreTexts.
  • How do I get rid of triethyl amine in a reaction? (2014, November 27). ResearchGate.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • TLC Visualization Techniques | PDF. (n.d.). Scribd.
  • Thin Layer Chromatography. (n.d.). Unknown Source.
  • TLC stains. (n.d.). University of California, Irvine.

Sources

Optimizing reaction conditions for Strecker synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the specific challenges of performing the Strecker synthesis (condensation of a carbonyl, amine, and cyanide to form


-aminonitriles) when applied to pyridine-derived substrates  (e.g., pyridine-2-carboxaldehyde).

While the classical Strecker reaction is robust for simple aromatic aldehydes, pyridine derivatives introduce two critical failure modes:

  • Catalyst Poisoning: The basic nitrogen atom of the pyridine ring coordinates with standard Lewis Acid catalysts, deactivating them.[1]

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring alters the electrophilicity of the imine intermediate, affecting reaction kinetics and equilibrium.[2]

Critical Troubleshooting Guide (Q&A)

Module A: Catalyst Selection & "Poisoning"

Q: I am using standard Lewis Acids (


, 

) with pyridine-2-carboxaldehyde, but conversion is stalled at <20%. Why?

A: This is a textbook case of substrate-induced catalyst poisoning .

  • The Mechanism: Standard Lewis acids are "hard" acids. The pyridine nitrogen is a "hard" base. They form a stable, non-reactive complex (adduct) in solution. This removes the catalyst from the catalytic cycle and prevents it from activating the imine carbon.

  • The Fix: Switch to Scandium Triflate (

    
    )  or Iodine (
    
    
    
    )
    .
    • Why:

      
       is a water-tolerant Lewis acid that coordinates preferentially to the oxygen of the carbonyl/imine rather than the pyridine nitrogen due to specific orbital overlaps and steric environments. It permits the reaction to proceed even in the presence of basic nitrogens.
      
    • Alternative: Use Catalyst-Free Aqueous Conditions .[3] Water itself acts as a hydrogen-bond donor activator at the interface, often outperforming Lewis acids for heterocyclic substrates due to the "on-water" hydrophobic effect.

Q: Can I protect the pyridine nitrogen to improve yield?

A: Yes. Converting the pyridine to a Pyridine N-Oxide is a robust strategy.

  • Protocol: Oxidize the starting material to the N-oxide. Perform the Strecker reaction (the N-oxide is less basic and more electron-deficient, accelerating nucleophilic attack). Reduce the N-oxide back to the pyridine using mild reduction (e.g.,

    
    ) post-synthesis.
    
Module B: Reaction Equilibrium (Retro-Strecker)

Q: My TLC shows product formation, but after workup, I recover mostly starting material. What happened?

A: You likely triggered the Retro-Strecker reaction . The formation of


-aminonitriles is reversible.
  • Thermodynamic Issue: Pyridine imines are electron-deficient. The resulting aminonitrile is less stable than its benzene analog, making the reverse reaction (loss of HCN) energetically favorable, especially if the solution is heated or becomes basic during workup.

  • The Fix:

    • Cyanide Source: Use TMSCN (Trimethylsilyl cyanide) instead of KCN. The formation of the N-silylated intermediate renders the step effectively irreversible under anhydrous conditions.

    • Temperature: Do not heat above 40°C unless necessary.

    • Workup: Avoid high pH aqueous washes. Maintain a neutral to slightly acidic pH during isolation to prevent cyanide elimination.

Module C: Stereoselectivity

Q: How do I achieve enantioselectivity with pyridine substrates? Chiral amines or chiral catalysts?

A: For pyridine substrates, Chiral Auxiliaries are currently more reliable than catalytic methods due to the metal-coordination issue described in Module A.

  • Recommendation: Use (R)-Phenylglycinol as the amine component.

  • Mechanism: The condensation forms a chiral oxazolidine intermediate which directs the cyanide attack diastereoselectively. The auxiliary can be removed later via oxidative cleavage (e.g.,

    
    ), preserving the pyridine ring.
    
  • Catalytic Option: If you must use catalysis, avoid metal-ligand systems. Use Organocatalysts such as Thiourea derivatives (Jacobsen-type), which activate the imine via Hydrogen-bonding and are not poisoned by the pyridine nitrogen.

Optimization Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on your specific pyridine substrate and constraints.

StreckerOptimization Start Start: Pyridine Substrate Solubility Is substrate water soluble? Start->Solubility GreenRoute Route A: Green/Aqueous (Catalyst Free) Solubility->GreenRoute No (Hydrophobic Effect) OrganicRoute Route B: Organic Solvent (DCM/MeCN) Solubility->OrganicRoute Yes KCN KCN/NaCN (Reversible/Equilibrium) GreenRoute->KCN Requires Surfactant CatalystCheck Catalyst Selection OrganicRoute->CatalystCheck LewisAcid Avoid AlCl3/BF3 Use Sc(OTf)3 or I2 CatalystCheck->LewisAcid Prevent N-Poisoning CyanideSource Cyanide Source LewisAcid->CyanideSource TMSCN TMSCN (Irreversible/High Yield) CyanideSource->TMSCN Preferred CyanideSource->KCN Traditional Workup Workup: Neutral pH Avoid Heating TMSCN->Workup KCN->Workup

Figure 1: Decision tree for optimizing Strecker reaction conditions on pyridine scaffolds, prioritizing catalyst compatibility and equilibrium control.

Experimental Protocols

Protocol A: High-Yield TMSCN Method (Anhydrous)

Best for: Complex pyridine substrates, high value intermediates, need for high conversion.

  • Reagents: Pyridine-aldehyde (1.0 equiv), Amine (1.0 equiv), TMSCN (1.2 equiv),

    
     (5 mol%).
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DCM.
    
  • Procedure:

    • Dissolve aldehyde and amine in

      
      . Stir for 30 min to pre-form imine (add 
      
      
      
      if imine formation is slow).
    • Add

      
       catalyst.
      
    • Cool to 0°C. Add TMSCN dropwise (Caution: HCN equivalent).

    • Allow to warm to RT and stir for 4-6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine. Dry and concentrate below 40°C. 
    
Protocol B: Green "On-Water" Method

Best for: Large scale, simple substrates, avoiding toxic TMSCN.

  • Reagents: Pyridine-aldehyde (1.0 equiv), Amine (1.0 equiv), KCN (1.2 equiv).

  • Solvent: Water (Deionized).[1]

  • Procedure:

    • Suspend aldehyde and amine in water. (Heterogeneity is key; do not add co-solvents like EtOH).

    • Add KCN.[4][5][6]

    • Stir vigorously at RT. The hydrophobic reactants will form an emulsion/suspension. The reaction occurs at the organic-water interface.

    • Monitor by TLC.[7]

  • Isolation: The product often precipitates as a solid. Filter and wash with water. Recrystallize from Ethanol.[7]

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
No Reaction (0% Yield) Catalyst Poisoning (Pyridine N binds Metal).Switch to

[1] or use Catalyst-free aqueous conditions [2].
Low Yield (<40%) Retro-Strecker (Equilibrium shifts back).Use TMSCN (irreversible silylation). Lower reaction temp.
Product Decomposes on Column Hydrolysis of Nitrile on Silica.Neutralize Silica with 1%

. Elute quickly.
Racemic Product Fast background reaction (uncatalyzed).Lower temperature (-20°C). Increase catalyst loading of chiral thiourea [3].

References

  • Kobayashi, S., et al. (1993). Scandium Triflate as a Water-Tolerant Lewis Acid Catalyst. Journal of the American Chemical Society .

  • Surendra, K., et al. (2006).[6] Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions. Journal of Organic Chemistry .

  • Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society .

  • Yadav, J. S., et al. (2002).

    
    -aminonitriles. Tetrahedron Letters . 
    

Sources

Stability of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-AA-2026-STAB Subject: Stability, Hydrolysis, and Handling of


-Disubstituted Pyridyl Amino Esters
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Quaternary Conundrum"

You are likely accessing this guide because standard protocols (e.g., LiOH/MeOH saponification) have failed to yield the expected free acid, or you are observing unexpected mass loss during workup.

Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is not a standard amino ester. It possesses a quaternary


-carbon  (gem-disubstituted with a methyl and a pyridine ring). This structural feature dictates two critical behaviors:
  • Extreme Steric Hindrance: The bulk of the pyridine and methyl groups blocks the trajectory of nucleophiles, rendering standard saponification kinetically incompetent.

  • Electronic Destabilization: The pyridine ring acts as an electron-withdrawing group (EWG). Once hydrolyzed to the free acid, the molecule becomes susceptible to decarboxylation upon heating, as the pyridine stabilizes the resulting anion/radical.

This guide provides validated protocols to overcome these barriers without destroying your scaffold.

Module 1: Troubleshooting Hydrolysis (The "Stalled Reaction")

Symptom:

  • Reaction with LiOH, NaOH, or KOH in MeOH/Water shows < 10% conversion after 24–48 hours.

  • Starting material is recovered unchanged.

Root Cause: Steric Shielding. Standard hydrolysis requires the hydroxide ion to attack the carbonyl carbon at the Bürgi-Dunitz angle (107°). In your molecule, the


-methyl and 

-pyridyl groups create a "steric wall," preventing the formation of the tetrahedral intermediate.
Solution A: The Anhydrous "Trojan Horse" Protocol (Recommended)

Reagent: Potassium Trimethylsilanolate (TMSOK) Mechanism: TMSOK is soluble in organic solvents (THF). The silanolate anion is a powerful nucleophile that is less solvated (and thus smaller/more reactive) than hydrated hydroxide, allowing it to penetrate the steric shield. It cleaves the ester via an


-like attack on the methyl of the ester (dealkylation) or direct carbonyl attack, avoiding the tetrahedral intermediate bottleneck.

Protocol:

  • Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Add Potassium Trimethylsilanolate (TMSOK) (1.5 – 2.0 equiv) as a solid.

  • Stir at Room Temperature under

    
    .
    
    • Note: Do not heat.[1]

  • Monitor by TLC/LCMS. Conversion typically occurs within 2–6 hours.

  • Workup: The product often precipitates as the potassium salt. Filter and wash with dry Et2O.

    • If free acid is required: Dissolve salt in minimal water, adjust pH to 6.0 with mild acid (e.g., citric acid), and extract or lyophilize. Avoid strong mineral acids.

Solution B: Acidic Hydrolysis (The "Brute Force" Method)

Reagent: 6N HCl Use Case: Only if the molecule contains no acid-sensitive protecting groups (e.g., Boc).

Protocol:

  • Dissolve ester in 6N HCl (aqueous).

  • Heat to 60°C (Do not reflux; see Module 2).

  • Monitor closely. The pyridine nitrogen will protonate, increasing solubility but also increasing the inductive electron withdrawal on the

    
    -carbon.
    
Module 2: Stability & Decomposition (The "Missing Mass")

Symptom:

  • After successful hydrolysis, heating the material during drying or recrystallization results in mass loss.

  • NMR shows loss of the carboxylate signal and appearance of a simple ethyl-pyridine derivative.

Root Cause: Pyridine-Assisted Decarboxylation.


-Amino acids with electron-withdrawing groups (like pyridine) on the 

-carbon are prone to losing

. The pyridine ring stabilizes the developing negative charge (or radical character) at the

-position during the transition state.

Risk Factors:

  • High Heat (>80°C): Never dry the free acid in an oven above 50°C.

  • Oxidative Conditions: Avoid metal catalysts or oxidants, which can trigger oxidative decarboxylation (Ref. 4).

Visualizing the Pathway:

Decarboxylation Ester Starting Ester Acid Free Acid (Zwitterion) Ester->Acid Hydrolysis (TMSOK/HCl) TS Transition State (Pyridine Stabilized) Acid->TS Heat (>80°C) or Metal Cat. Decarb Decarboxylated Amine TS->Decarb Irreversible Loss CO2 CO2 Gas TS->CO2

Caption: Thermal instability pathway. The pyridine ring lowers the activation energy for decarboxylation compared to aliphatic amino acids.

Module 3: Frequently Asked Questions (FAQs)

Q1: Will my compound racemize during basic hydrolysis? A: No. Racemization typically occurs via deprotonation of the


-proton to form a planar enolate.
  • Your Molecule: 2-(methylamino)-2-(pyridin-2-yl)propanoate.

  • Analysis: The

    
    -carbon is attached to: (1) Pyridine,[2][3] (2) Methyl, (3) Amine,[2] (4) Carboxylate.[4]
    
  • Conclusion: There is no

    
    -proton . Enolization is mechanistically impossible. The stereocenter is chemically locked unless a bond is broken (decarboxylation).
    

Q2: Why can't I use enzymatic hydrolysis (Esterases)? A: You can try, but it often fails. Porcine Liver Esterase (PLE) usually requires an


-proton or minimal steric bulk to fit the active site. The gem-dimethyl/pyridine steric bulk usually prevents the enzyme from engaging the substrate.

Q3: Is the methylamino group stable? A: Yes. Secondary amines are robust. However, avoid using strong electrophiles (like acid chlorides) during workup, as the amine will react immediately. If you need to couple the acid, protect the amine (e.g., with Boc-anhydride) in situ immediately after hydrolysis.

Comparative Data: Hydrolysis Methods
MethodReagentConditionsSuccess RateRisk Profile
Standard Saponification LiOH / MeOH24h, RTLow (<10%) Stalls due to sterics.
Forced Saponification KOH / EtOHRefluxMedium High Risk: Decarboxylation & Retro-Aldol.
Anhydrous Cleavage TMSOK / THF 4h, RT High (>90%) Safe: Mild, no water, no heat.
Acidic Hydrolysis 6N HCl60°CHigh Moderate: Incompatible with acid-labile groups.
References
  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for inorganic hydroxides. Tetrahedron Letters, 25(51), 5831-5834. Link

    • Establishes TMSOK as the gold standard for hindered ester hydrolysis.
  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[5] The Journal of Organic Chemistry, 42(5), 918-920. Link

    • Foundational text on the "anhydrous hydroxide" concept.
  • Krapcho, A. P. (1982).
  • Nishibayashi, Y., et al. (2013).

    
    -keto acids. Angewandte Chemie, 53, 502.[6] Link
    
    • Highlights the susceptibility of -heteroatom acids to decarboxyl

Sources

Technical Support Center: Crystallizing Oily Amino Acid Ester Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of oily amino-d-acid ester intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of intermediates failing to solidify. Oily or amorphous products can hinder purification, characterization, and subsequent reaction steps. This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why do many amino acid ester intermediates form oils instead of crystalline solids?

A: This is a frequent challenge rooted in several physicochemical properties of these molecules:

  • Structural Flexibility: The presence of ester groups and protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can lead to multiple low-energy conformations. This conformational flexibility can make it difficult for the molecules to arrange themselves into a highly ordered, repeating crystal lattice, favoring a disordered, liquid-like (oily) state instead.[1]

  • Impurities: Even small amounts of impurities, such as residual solvents, unreacted starting materials, or byproducts, can significantly inhibit crystallization.[2][3][4] These foreign molecules can disrupt the crystal lattice formation, acting as "kinks" in the ordering process.[2][5]

  • Hygroscopicity: Some amino acid derivatives are hygroscopic and readily absorb moisture from the atmosphere. Water can act as a plasticizer, preventing solidification.[3]

  • High Solubility: If the compound is excessively soluble in the residual solvent, it will not precipitate. This is a common issue when a reaction workup leaves traces of a "good" solvent like dichloromethane (DCM) or ethyl acetate.[6]

Q2: How critical is the purity of my oily intermediate before attempting crystallization?

A: It is arguably the most critical factor. Crystallization is a purification technique, but it works best on substances that are already substantially pure (typically >90%).[6] Impurities can disrupt the crystal lattice, suppress nucleation, and promote oiling out.[2][4][7] A single spot on a Thin Layer Chromatography (TLC) plate is a good indicator, but it does not guarantee purity, as some impurities may not be UV-active or may co-elute with your product.[3] If you are facing persistent oiling, it is often best to perform an additional purification step, like column chromatography, before attempting crystallization again.[8]

Troubleshooting Guide: Common Crystallization Problems

Q3: I've removed the solvent under vacuum, but my product is a persistent, thick oil. What is my first step?

A: The first step is to ensure all volatile solvents are truly gone. High-vacuum drying for an extended period (several hours to overnight) is recommended. If it remains an oil, the problem is likely related to inhibition of nucleation.

Immediate Actions:

  • Scratching: Use a glass rod or a metal spatula to vigorously scratch the inside of the flask at the oil's surface.[9] This creates microscopic imperfections on the glass surface that can serve as nucleation points for crystal growth.

  • Low-Temperature Induction: Place the flask in a low-temperature environment, such as a -20°C freezer or a dry ice/acetone bath, for a short period.[9] The reduced temperature decreases the solubility of the compound and can provide the thermodynamic push needed for nucleation. Be patient; this can sometimes take hours or even days.

Q4: My compound "oils out" when I add an anti-solvent. It forms liquid droplets instead of a solid precipitate. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid one.[10][11] This is common when supersaturation is achieved too rapidly or at too high a temperature.

Causality & Solutions:

  • Cause: The rate of anti-solvent addition is too fast, creating localized areas of extremely high supersaturation.

  • Solution 1: Slow Down and Cool Down. Add the anti-solvent dropwise with vigorous stirring.[12] Consider performing the addition at a reduced temperature (e.g., in an ice bath) to keep the system below the compound's melting point.

  • Solution 2: Reverse the Addition. Instead of adding the anti-solvent to your compound's solution, try adding your solution slowly to the anti-solvent. This maintains a state of high insolubility throughout the addition process.

  • Solution 3: Seeding. Add a small "seed" crystal of the pure compound to the solution just before or during the anti-solvent addition.[1][13][14] The seed crystal provides a pre-existing template, bypassing the difficult primary nucleation step and promoting direct crystal growth.[14][15] If you don't have a seed crystal, use the scratching method during anti-solvent addition to generate nucleation sites in situ.

Q5: I don't have a seed crystal. How can I generate one?

A: Generating that first crystal is key. Here are several techniques:

  • Solvent Evaporation: Dissolve a small amount of the oil in a minimal amount of a volatile solvent (e.g., diethyl ether or DCM) in a small, open container (like a vial or watch glass). Allow the solvent to evaporate very slowly in a fume hood. The gradual increase in concentration can often yield a small amount of solid material.[6][16]

  • Vapor Diffusion: Place a small, open vial containing your oil dissolved in a good solvent (e.g., ethyl acetate) inside a larger, sealed jar containing a volatile anti-solvent (e.g., hexane).[16][17][18] The anti-solvent vapor will slowly diffuse into the vial, gradually reducing the solubility and inducing crystallization over days.[17][18]

  • Solvent Trituration: Add a poor solvent in which your oil is mostly insoluble (like hexane or pentane) and stir or sonicate the mixture.[3][19] This can sometimes "shock" the oil into solidifying. You may need to cycle between stirring and evaporating the anti-solvent a few times.

Q6: I've tried multiple solvents and my compound still won't crystallize. What are my advanced options?

A: When standard methods fail, it's time to alter the chemical environment more significantly.

  • Form a Salt: If your amino acid ester has a free amine or carboxylic acid (if the ester was cleaved), you can attempt to form a salt. For a free amine (e.g., after Boc deprotection), adding a solution of HCl in dioxane or ether can precipitate the hydrochloride salt, which is often highly crystalline.

  • Use a Co-crystallant: Sometimes, adding another molecule that forms strong hydrogen bonds can help create a stable, combined crystal lattice. Triphenylphosphine oxide (TPPO) is a classic example used for compounds that are proton donors.[20]

  • Change the Protecting Group: While a last resort, if an intermediate is consistently problematic across multiple batches, consider if a different protecting group might yield a more crystalline derivative. For example, some Fmoc-protected amino acids are known to form stable crystalline structures.[21][22][23]

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Oily Product Obtained check_purity Q: Is purity >90% confirmed? start->check_purity purify Action: Purify via Chromatography check_purity->purify No attempt1 Action: Attempt Basic Crystallization (Scratching, Cooling) check_purity->attempt1 Yes purify->attempt1 success Result: Crystalline Solid attempt1->success No failure1 Result: Still an Oil attempt1->failure1 antisolvent Action: Anti-Solvent Addition failure1->antisolvent Yes advanced Action: Advanced Techniques (Salt Formation, Vapor Diffusion) failure1->advanced No crystals form oiling_out Q: Does it 'Oil Out'? antisolvent->oiling_out slow_addition Troubleshoot: - Add anti-solvent slowly - Cool the solution - Reverse the addition oiling_out->slow_addition Yes seeding Action: Use Seeding oiling_out->seeding No, but no crystals slow_addition->antisolvent seeding->success failure2 Result: Still an Oil seeding->failure2 Fails advanced->success advanced->failure2 Fails reassess Re-evaluate: - Compound Structure - Protecting Group Strategy failure2->reassess

Caption: Decision workflow for troubleshooting oily intermediates.

Data & Protocols

Table 1: Common Solvent Systems for Crystallization

Choosing the right solvent/anti-solvent pair is critical. The "good" solvent should dissolve the compound completely at a higher temperature, while the anti-solvent should be miscible with the good solvent but cause the compound to be insoluble.[6][13]

Good Solvent (Higher Polarity)Common Anti-Solvent (Lower Polarity)Typical Use Case/Notes
Ethyl Acetate (EtOAc)Hexanes, HeptaneExcellent general-purpose system for moderately polar compounds.
Dichloromethane (DCM)Diethyl Ether, PentaneGood for less polar compounds. DCM is highly volatile.
AcetoneWater, HexanesAcetone is polar and water-miscible. Good for polar compounds.
Methanol / EthanolDiethyl Ether, Water, TolueneAlcohols are good for compounds capable of H-bonding.
Tetrahydrofuran (THF)Hexanes, CyclohexaneVersatile polar aprotic solvent.[24]
Protocol 1: Standard Anti-Solvent Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the oily intermediate in a minimum amount of a suitable "good" solvent (e.g., ethyl acetate). Gentle warming may be necessary to ensure complete dissolution.

  • Seeding (Optional but Recommended): If a seed crystal is available, add it to the solution now. This will provide a template for growth.[15]

  • Anti-Solvent Addition: While vigorously stirring the solution at room temperature or in an ice bath, slowly add the anti-solvent (e.g., hexanes) dropwise using a pipette or dropping funnel.

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.

  • Maturation: Once turbidity is achieved, stop adding the anti-solvent. Allow the flask to stand undisturbed for several hours, or preferably overnight, at room temperature or in a refrigerator to allow the crystals to grow.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any soluble impurities.[13]

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Generating Crystals by Vapor Diffusion

This method is ideal for small amounts of material when other methods have failed.[6][17]

  • Preparation: Dissolve your oily compound (~5-10 mg) in 0.5 mL of a relatively non-volatile "good" solvent (e.g., toluene or ethyl acetate) in a small, narrow vial (e.g., a 1-dram vial).

  • Assembly: Place this small vial, uncapped, inside a larger jar or beaker (e.g., a 20 mL scintillation vial or a 50 mL beaker).

  • Anti-Solvent Addition: Carefully add 2-3 mL of a volatile anti-solvent (e.g., pentane or hexane) to the larger jar, ensuring the liquid level is below the top of the inner vial.[16]

  • Sealing: Seal the outer jar tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Monitoring: Over 1-7 days, the volatile anti-solvent will diffuse into the inner vial, slowly causing your compound to precipitate. Check periodically for crystal growth.

References

  • CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). I-BE-S. Retrieved February 14, 2026, from [Link]

  • Fidder, A. T., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1835-1848. DOI:10.1039/D1CE01721G
  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. Retrieved February 14, 2026, from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved February 14, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Stobbe, D. M., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(9), 1265-1280.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Retrieved February 14, 2026, from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. Retrieved February 14, 2026, from [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. DOI:10.1039/D2CS00697A
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2022). Crystals, 12(1), 93.
  • Crystallisation Techniques. (2006, January 8). Retrieved February 14, 2026, from [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. Retrieved February 14, 2026, from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved February 14, 2026, from [Link]

  • Growing Crystals. (n.d.). MIT. Retrieved February 14, 2026, from [Link]

  • Solvent Systems for Crystallization and Polymorph Selection. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Retrieved February 14, 2026, from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents.
  • Method for promoting crystallization of fats and oils. (n.d.). Google Patents.
  • Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • Seeding. (n.d.). Hampton Research. Retrieved February 14, 2026, from [Link]

  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to crystallize the natural compounds from plant extracts? (2013, January 28). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. (2011). Tetrahedron: Asymmetry, 22(12), 1263-1269.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved February 14, 2026, from [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). Organic Process Research & Development, 24(10), 1839-1849.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (n.d.). White Rose Research Online. Retrieved February 14, 2026, from [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 434-439.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • How can I obtain solid product not wax or oil products? (2013, December 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Procedure for antisolvent crystallization using (a) a previous method... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Hydrogels formed from Fmoc amino acids. (2006). CrystEngComm, 8(12), 876-882.
  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Retrieved February 14, 2026, from [Link]

  • Hydrogels formed from Fmoc amino acids. (2006). CrystEngComm.
  • Characterization and Crystallization of Chiral Aromatic Amino Acids. (n.d.). Memorial University Research Repository. Retrieved February 14, 2026, from [Link]

  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

[1][2]

Executive Summary & Molecule Profile[1][2]

  • Compound Name: Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate[1][2]

  • Core Structural Features:

    • Quaternary

      
      -Carbon:  Bonded to a pyridine ring, a methyl group, a methylamino group, and an ester.[1][2]
      
    • Chirality: The C2 position is a chiral center (analysis assumes racemic mixture unless specified; enantiomers are NMR equivalent in achiral solvents).[1][2]

    • Key Analytical Challenge: Distinguishing the

      
      -methyl group from the 
      
      
      -methyl group and confirming the position of the pyridine substitution.
Comparison Scope: Free Base vs. HCl Salt
FeatureFree Base (

)
HCl Salt (

)
Relevance
Pyridine Shifts Standard aromatic range (7.0–8.6 ppm)Significant downfield shift (>0.5 ppm)Confirms protonation site (Py-N vs. Amine-N).[1][2]
NH Signal Broad singlet (often invisible/exchanged)Distinct broad peaks (ammonium)Quantifies salt formation stoichiometry.[1][2]
Solubility High in organic solventsHigh in polar/aqueous mediaDetermines formulation strategy.[1][2]

Theoretical Chemical Shift Assignments (Free Base)

The following data represents the Target Acceptance Criteria for the free base in Deuterated Chloroform (

The Spectrum Breakdown[1][2]
Proton GroupIntegrationMultiplicityApprox.[1][2][3][4][5] Shift (

, ppm)
Structural Logic
Py-H6 (Ortho)1HDoublet (d)8.55 – 8.65 Deshielded by ring nitrogen; characteristic of 2-subst.[1][2] pyridine.[1][2][4][6][7][8][9][10]
Py-H4 (Para)1HTriplet of doublets (td)7.60 – 7.70 Coupling with H3 and H5.[1][2]
Py-H3 (Meta)1HDoublet (d)7.40 – 7.50 Shielded relative to H6; adjacent to the quaternary C2.[1][2]
Py-H5 (Meta)1HTriplet of doublets (td)7.10 – 7.20 Most shielded aromatic proton.[1][2]

3HSinglet (s)3.70 – 3.75 Typical methyl ester range.[1][2]

3HSinglet (s)2.25 – 2.35 Upfield of ester; characteristic of secondary amine.

3HSinglet (s)1.70 – 1.80 Quaternary methyl; deshielded by aromatic ring and ester.[1][2]

1HBroad Singlet (br s)2.00 – 2.50 Variable.[1][2] Highly dependent on concentration and dryness.[1][2]

Critical Note on Multiplicity: Unlike standard alanine derivatives, there is NO methine quartet .[1][2] The


-carbon is quaternary.[1][2] Consequently, the 

-Methyl group appears as a singlet , not a doublet.[1][2][3] This is the primary "Pass/Fail" check for the success of the

-alkylation synthesis.

Detailed Experimental Protocols

Protocol A: Routine Purity Check (Free Base)

Objective: Confirm structure and assess residual solvents.[1][2]

  • Sample Prep: Dissolve 5–10 mg of the oil/solid in 0.6 mL of

    
      (containing 0.03% TMS).
    
  • Filtration: If the solution is cloudy (indicating salt contamination), filter through a small plug of glass wool into the NMR tube.[1][2]

  • Acquisition:

    • Pulse Angle:

      
      [1][2]
      
    • Relaxation Delay (

      
      ): 1.0 second (sufficient for methyls).
      
    • Scans: 16 (minimum).

  • Processing: Reference TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
Protocol B: Salt Stoichiometry Determination (HCl Salt)

Objective: Verify mono- vs. di-hydrochloride formation.

  • Sample Prep: Dissolve 10 mg in 0.6 mL of

    
     . Note: Do not use 
    
    
    as salts are insoluble.[2]
  • Acquisition:

    • Relaxation Delay (

      
      ): Increase to 5.0 seconds  to allow full relaxation of the ammonium protons for accurate integration.
      
  • Analysis:

    • Look for the Ammonium proton signal (

      
      ) around 9.0–10.0 ppm .[1][2]
      
    • Look for the Pyridinium proton (broad) often >12 ppm or exchanged.[1][2]

    • Shift Check: Compare the Py-H6 signal. In free base, it is ~8.6 ppm.[1][2] In salt form, it shifts to ~8.8–9.0 ppm due to the electron-withdrawing effect of the protonated nitrogen.[1][2]

Visual Analysis & Logic Pathways

Diagram 1: Structural Verification Logic Tree

This workflow guides the chemist through peak assignment to confirm the quaternary structure.[1][2]

NMR_LogicStartStart Analysis: 1H NMR SpectrumCheck_AromaticCheck 7.0 - 9.0 ppm regionStart->Check_AromaticIs_Pyridine4 Protons found?(ABCD pattern)Check_Aromatic->Is_PyridineCheck_AliphaticCheck 1.5 - 4.0 ppm regionIs_Pyridine->Check_AliphaticYesDecision_Fail_2FAIL: Impurity/Wrong ScaffoldIs_Pyridine->Decision_Fail_2NoCheck_CMeIdentify C-Me Peak (~1.7 ppm)Check_Aliphatic->Check_CMeIs_SingletIs it a Singlet?Check_CMe->Is_SingletCheck_NMeIdentify N-Me Peak (~2.3 ppm)Is_Singlet->Check_NMeYesDecision_Fail_1FAIL: Likely Des-methyl precursor(Look for doublet)Is_Singlet->Decision_Fail_1No (Doublet found)Decision_PassPASS: Quaternary Structure ConfirmedCheck_NMe->Decision_PassSinglet found

Caption: Logic flow for confirming the quaternary


Diagram 2: Salt vs. Free Base Shift Correlation

This diagram illustrates the electronic causality behind the chemical shift changes observed during salt formation.[1][2]

Salt_Shiftcluster_0Free Base (CDCl3)cluster_1HCl Salt (DMSO-d6)Py_NPyridine N(Lone Pair Available)Py_NHPyridinium N+(Electron Withdrawing)Py_N->Py_NH+ HClAmine_NAmine N(Lone Pair Available)Amine_NHAmmonium N+(Electron Withdrawing)Amine_N->Amine_NH+ HClShift_PyPy-H6 shifts 8.6 -> 8.9 ppmPy_NH->Shift_PyDeshields Ring Protons(Downfield Shift)Shift_MeN-Me shifts DownfieldAmine_NH->Shift_MeDeshields N-Me(~2.3 -> ~2.6 ppm)

Caption: Mechanistic impact of protonation on NMR signals, highlighting the diagnostic shifts.

Comparative Data Table: Target vs. Precursor

To validate the synthesis (N-methylation of the primary amine), compare the target spectrum against the Primary Amine Precursor (Methyl 2-amino-2-(pyridin-2-yl)propanoate).[1][2]

FeatureTarget Molecule (

)
Precursor (

)
Diagnostic Action
N-Me Signal Singlet ~2.3 ppm (3H) Absent Primary confirmation of alkylation.[1][2]
NH Signal 1H (Broad singlet)2H (Broad singlet)Integration check (often unreliable due to exchange).
C-Me Signal ~1.75 ppm~1.65 ppmSlight downfield shift in target due to steric/electronic bulk of methyl.[1][2]
Pyridine H3 ~7.45 ppm~7.40 ppmMinor shift; proximity to amine makes this sensitive to N-substitution.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for general chemical shift rules of pyridine and amino esters).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Source for additivity rules for substituted pyridines).

  • Reich, H. J. (2024).[1][2] Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison.[1][2] Link (Verified source for solvent effects on chemical shifts).[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Reference for general pyridine and alanine ester spectra). Link[1][2]

Comparative Mass Spectrometry Guide: Pyridine vs. Benzene Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Pyridine Amino Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

In drug discovery, the substitution of a benzene ring with a pyridine ring (bioisosteric replacement) is a standard strategy to improve solubility and metabolic stability. However, this substitution drastically alters mass spectrometric behavior due to the basicity of the pyridine nitrogen.

This guide provides a technical comparison between L-Phenylalanine Ethyl Ester (benzene scaffold) and L-3-Pyridylalanine Ethyl Ester (pyridine scaffold).[2][3] We analyze the divergence in their fragmentation pathways, specifically focusing on charge localization, immonium ion formation, and ring-specific degradation (HCN loss vs. tropylium formation).

Mechanistic Foundation: The "Nitrogen Effect"

The core differentiator in the fragmentation of these two species is the site of protonation (in ESI) or charge localization (in EI).

  • Benzene Scaffold (Phenylalanine): The aromatic ring is electron-rich but non-basic.[2][3] In Electrospray Ionization (ESI), the proton resides almost exclusively on the

    
    -amino group. Fragmentation is driven by charge-proximal instabilities (e.g., inductive cleavage).[2]
    
  • Pyridine Scaffold (Pyridylalanine): The pyridine ring contains a basic nitrogen (

    
    ).[2][3] In the gas phase, the proton may mobilize between the 
    
    
    
    -amine and the pyridine nitrogen. This "mobile proton" effect opens alternative fragmentation channels, such as charge-remote fragmentation and specific ring degradations like the expulsion of hydrogen cyanide (HCN).

Comparative Fragmentation Analysis

The Analytes
  • Reference Standard (A): L-Phenylalanine Ethyl Ester (

    
    , MW 193.11)[2]
    
  • Pyridine Analogue (B): L-3-Pyridylalanine Ethyl Ester (

    
    , MW 194.11)[2]
    
Key Fragmentation Pathways (ESI-MS/MS)
FeaturePhenylalanine Ethyl Ester (Phe-OEt)3-Pyridylalanine Ethyl Ester (3-Pal-OEt)Mechanism & Causality
Precursor Ion [M+H]+ m/z 194 m/z 195 Protonated molecular ion.[2]
Primary Loss (Neutral) Loss of

(17 Da)

m/z 177
Loss of

(17 Da)

m/z 178
N-terminal deamination driven by neighboring carbonyl group participation.[2][3]
Ester Cleavage Loss of Ethanol (46 Da)

m/z 148
Loss of Ethanol (46 Da)

m/z 149
Formation of the acylium ion

.[2]
Immonium Ion m/z 120 m/z 121 Characteristic internal fragment

.[2][3] Crucial for residue identification.[2]
Ring Fragment 1 m/z 91 (Tropylium Ion)m/z 92 (Azatropylium Ion)Cleavage of the

bond.[2][3] The benzene yields stable

; pyridine yields

.[3]
Ring Fragment 2 m/z 65 (Cyclopentadienyl)m/z 65 (via HCN loss)Critical Differentiator: Phe loses

(26 Da) from m/z 91.[1][2][3] 3-Pal loses

(27 Da) from m/z 92.[2]
Deep Dive: The Immonium Ion Divergence

The immonium ion is the diagnostic fingerprint for amino acids.

  • Phe-OEt: Generates m/z 120. This ion is highly stable but eventually fragments to the tropylium ion (m/z 91) by losing methanimine (

    
    , 29 Da).
    
  • 3-Pal-OEt: Generates m/z 121. While it can lose methanimine to form the azatropylium ion (m/z 92), the presence of the pyridine nitrogen allows for a competitive loss of HCN (27 Da) directly from the side chain under high collision energy, a pathway absent in the benzene analogue.

Visualizing the Pathways

Diagram 1: Fragmentation Logic of Pyridine vs. Benzene Scaffolds

FragmentationComparison cluster_Phe Reference: Phenylalanine Ethyl Ester cluster_Pal Analogue: 3-Pyridylalanine Ethyl Ester Phe_Prec [M+H]+ m/z 194 Phe_Imm Immonium Ion m/z 120 Phe_Prec->Phe_Imm - HCOOEt (74) Tropylium Tropylium m/z 91 Phe_Imm->Tropylium - CH2NH (29) C5H5 C5H5+ m/z 65 Tropylium->C5H5 - C2H2 (26) Pal_Prec [M+H]+ m/z 195 Pal_Imm Immonium Ion m/z 121 Pal_Prec->Pal_Imm - HCOOEt (74) Azatrop Azatropylium m/z 92 Pal_Imm->Azatrop - CH2NH (29) Pyr_Frag Pyridine Frag m/z 65 Azatrop->Pyr_Frag - HCN (27) (Diagnostic)

Caption: Comparative fragmentation tree highlighting the diagnostic loss of HCN (27 Da) in the pyridine scaffold versus Acetylene (26 Da) in the benzene scaffold.

Experimental Protocol (Self-Validating)

To reproduce the data above and validate the "Pyridine Effect," follow this standard operating procedure (SOP).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Pyridylalanine Ethyl Ester HCl in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Standard: Dilute stock 1:100 to achieve ~10 µg/mL (approx 50 µM).

    • Why: High concentrations cause dimer formation (

      
      ), obscuring monomeric fragmentation.[2]
      
  • Control: Prepare L-Phenylalanine Ethyl Ester at the same concentration for side-by-side injection.

LC-MS/MS Parameters (Direct Infusion)
  • Ionization: ESI Positive Mode.

  • Flow Rate: 10 µL/min (Syringe Pump).

  • Capillary Voltage: 3.5 kV.[2][3]

  • Collision Energy (CE) Ramp:

    • Low (10 eV): To observe the molecular ion

      
      .[2]
      
    • Medium (20-25 eV): To maximize Immonium Ion intensity (m/z 121).[2][3]

    • High (40+ eV): To force the ring fragmentation (Loss of HCN).[2]

Validation Criteria

The experiment is considered valid if:

  • Nitrogen Rule Check: The Pyridine precursor is odd (m/z 195) because it has 2 nitrogens.[2][3] The Phe precursor is even (m/z 194) because it has 1 nitrogen.[3]

  • Immonium Delta: The difference between the two immonium ions must be exactly 1.003 Da (mass difference between C and N is small, but nominal mass is +1).

  • HCN Signature: At CE > 35 eV, the m/z 92 peak in the pyridine sample must show a daughter ion at m/z 65 (loss of 27).

References

  • Matrix Science. "Peptide Fragmentation: Immonium Ions." Mascot Help. Accessed 2026.[2][4] [Link]

  • NIST Mass Spectrometry Data Center. "L-Phenylalanine ethyl ester Mass Spectrum." NIST Chemistry WebBook.[2] Accessed 2026.[2][4] [Link][2]

  • PubChem. "3-(3-Pyridyl)-D-alanine Compound Summary."[2][3] National Library of Medicine.[2] Accessed 2026.[2][4] [Link][2]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Accessed 2026.[4] [Link]

Sources

Comparing reactivity of N-methyl vs non-methylated alpha-pyridyl amino acids

Comparative Guide: Reactivity of N-Methyl vs. Non-Methylated -Pyridyl Amino Acids

Executive Summary

The incorporation of

While non-methylated


-pyridyl amino acidsN-methylated variantssteric hindrancehigh racemization susceptibility
Quick Comparison Matrix
FeatureNon-Methylated

-Pyridyl AA
N-Methylated

-Pyridyl AA
Nucleophilicity High (Primary Amine)Low (Sterically hindered Secondary Amine)
Coupling Rate Fast (

)
Slow (

)
Racemization Risk Moderate (Base-sensitive

-proton)
Critical (Prone to oxazolonium formation)
Solubility (Resin) Moderate (Can aggregate)High (Disrupts

-sheet aggregation)
Preferred Reagents DIC/Oxyma PureHATU/HOAt or COMU/Collidine

Mechanistic Analysis: The Reactivity Gap

To optimize synthesis, one must understand the causality behind the reactivity differences.

The Electronic Effect (The Pyridyl Ring)

Regardless of methylation, the pyridyl ring is electron-withdrawing. This pulls electron density away from the


  • Consequence: Both variants are more prone to racemization than standard Alanine.

  • Mechanism: Base-catalyzed proton abstraction yields a planar enolate/carbanion, destroying chirality.

The N-Methyl Steric/Electronic Conflict

N-methylation introduces two competing factors:

  • Steric Clash: The N-methyl group physically obstructs the approach of the activated carboxylate of the incoming amino acid.[1][2][3] This slows acylation kinetics by orders of magnitude.

  • Oxazolonium Promotion: In the activated state, N-methyl amino acids readily form cationic oxazolonium intermediates. Because the reaction is slow (due to sterics), the activated species sits in solution longer, increasing the window for racemization to occur via this intermediate.

Visualization: Reactivity & Racemization Pathways[4]

ReactivityLandscapeStartActivated AA(Pyridyl-X)NonMeNon-Methylated(Primary Amine)Start->NonMePath ANMeN-Methylated(Secondary Amine)Start->NMePath BFastCoupRapid Coupling(Kinetic Control)NonMe->FastCoupLow StericsStableStable Peptide BondFastCoup->StableMajor ProductSlowCoupSlow Coupling(Steric Hindrance)NMe->SlowCoupHigh StericsSlowCoup->StableMinor ProductOxazoOxazoloniumIntermediateSlowCoup->OxazoProlonged ActivationRacemRacemization(D-Isomer)Oxazo->RacemBase Catalysis

Figure 1: Mechanistic divergence. N-methylation slows coupling, increasing exposure to racemization pathways via oxazolonium intermediates.

Comparative Performance Data

The following data summarizes typical coupling efficiencies observed in solid-phase peptide synthesis (SPPS) when coupling onto the pyridyl residue (Resin-AA-NH2 + Fmoc-AA-OH).

Table 1: Coupling Efficiency & Racemization Rates
Coupling ConditionTarget: H-PyrAla-Resin (Non-Me)Target: H-N(Me)PyrAla-Resin
Reagents Yield (1h) Racemization %
HBTU / DIPEA >99%< 1.0%
DIC / Oxyma >99%< 0.5%
HATU / DIPEA >99%1 - 2%
HATU / Collidine >99%< 0.5%

Key Insight: Note the critical failure of HATU/DIPEA for the N-methylated species. While HATU is strong enough to drive the coupling, the strong base (DIPEA) combined with the electron-withdrawing pyridyl ring causes massive racemization. Collidine (TMP) is the mandatory base for this specific application.

Experimental Protocols

Protocol A: Coupling Non-Methylated Pyridyl Amino Acids

Use this for standard synthesis. It prioritizes cost-efficiency and safety.

  • Reagents: Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide).[4]

  • Procedure:

    • Dissolve amino acid and Oxyma in DMF.

    • Add DIC.[5][6][7] Pre-activate for 2 minutes (color change to yellow/orange is normal).

    • Add to resin.[1][2][5][6]

    • Agitate for 45–60 minutes at Room Temperature (RT).

  • Validation: Kaiser Test (Ninhydrin). If blue beads appear, re-couple.

Protocol B: Coupling N-Methylated Pyridyl Amino Acids (High Difficulty)

Use this when the N-methyl group is present.[7][8][9][10] This protocol balances high reactivity with racemization suppression.[7]

  • Reagents: Fmoc-AA-OH (4.0 eq), HATU (3.9 eq), 2,4,6-Collidine (8.0 eq).

    • Note: Do NOT use DIPEA. The pKa of Collidine (7.[11]43) is sufficient to activate HATU but insufficient to rapidly deprotonate the

      
      -carbon of the pyridyl ring.
      
  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for better swelling of hindered sequences.

  • Procedure:

    • Dissolve Fmoc-AA-OH and HATU in NMP.

    • Add Collidine immediately before adding to the resin. Do not pre-activate for more than 30 seconds (risk of epimerization).

    • Agitate for 2 hours at RT.

    • Double Coupling is Mandatory: Drain, wash with DMF, and repeat the step with fresh reagents.

  • Validation: Chloranil Test or Bromophenol Blue (Secondary amines do not react with Ninhydrin).

Decision Logic for Protocol Selection

ProtocolSelectInputSelect Residue TypeCheckMeIs it N-Methylated?Input->CheckMeNoNo (Primary Amine)CheckMe->NoYesYes (Secondary Amine)CheckMe->YesStandardProtocol A:DIC + OxymaNo->StandardRiskCheckCheck Base Sensitivity(Pyridyl Ring?)Yes->RiskCheckHighRiskYes (Pyridyl/His/Cys)RiskCheck->HighRiskLowRiskNo (Ala/Leu/Val)RiskCheck->LowRiskSafeBaseProtocol B:HATU + Collidine(Double Couple)HighRisk->SafeBaseStrongBaseHATU + DIPEALowRisk->StrongBase

Figure 2: Protocol decision tree ensuring racemization is minimized for sensitive pyridyl residues.

Solubility & Stability Implications

Beyond synthesis, the choice between these variants impacts the final drug properties:

  • Aggregration (Synthesis):

    • Non-Methylated: Pyridyl rings can stack (

      
      -
      
      
      interactions), leading to "difficult sequences" and resin aggregation.
    • N-Methylated: The methyl group acts as a "beta-sheet breaker," preventing H-bonding. Paradoxically, while the coupling reaction is harder, the solubility of the growing chain is often better with N-methylated residues.[12]

  • Proteolytic Stability (Final Product):

    • N-methylation provides near-total resistance to proteases that cleave at that specific site, as the amide bond lacks the H-bond donor required by the catalytic triad of many enzymes (e.g., chymotrypsin).

References

  • Albericio, F., et al.Use of 2,4,6-collidine in the coupling of N-methyl amino acids.
  • Chatterjee, J., et al.N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 2008.
  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups.[7][13] Chemical Reviews, 2009. (Detailed mechanisms of racemization for electron-deficient amino acids).

A Senior Application Scientist's Guide to the Chiral Separation of Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Drug Development

In the landscape of modern pharmaceuticals, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic.[2] Consequently, regulatory bodies worldwide now mandate the characterization of individual enantiomers in chiral drug candidates.

Our focus here is on methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate, a versatile small molecule scaffold.[3] Its structure, featuring a quaternary stereocenter, an amino acid ester moiety, and a basic pyridine ring, presents a unique and interesting challenge for chiral separation. This guide provides a comparative analysis of potential chromatographic techniques for resolving its enantiomers, drawing upon established principles and experimental data from analogous compounds to offer a robust starting point for method development.

Comparative Analysis of Chromatographic Techniques: HPLC vs. SFC

The two primary techniques for chiral separations in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[4][5] While both are powerful, they offer distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations.[6][7][8] It can be performed in normal-phase, reversed-phase, or polar organic modes, offering a broad range of selectivity.

  • Advantages:

    • Well-established and widely available instrumentation.

    • A vast library of commercially available chiral stationary phases (CSPs).

    • Excellent scalability from analytical to preparative scale.

  • Disadvantages:

    • Normal-phase HPLC, often used for chiral separations, utilizes toxic and flammable solvents like hexane.

    • Longer analysis times and higher solvent consumption compared to SFC.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, particularly in drug discovery settings.[9][10] SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier.

  • Advantages:

    • Significantly faster analysis times (typically 3-5 times faster than HPLC).[10]

    • Reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[9][10]

    • Lower viscosity of the mobile phase leads to higher efficiency and lower backpressure.

  • Disadvantages:

    • Requires specialized instrumentation capable of handling supercritical fluids.

    • Solubility of highly polar compounds in the mobile phase can be challenging.

For methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate, which possesses both polar and non-polar characteristics, both HPLC and SFC are viable options. However, the speed and environmental benefits of SFC make it a highly attractive starting point for method development.

Selection of Chiral Stationary Phases (CSPs)

The success of a chiral separation is critically dependent on the choice of the chiral stationary phase (CSP).[5][10] Based on the structure of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate (an α-amino acid ester derivative with a basic nitrogen), polysaccharide-based CSPs are the most promising candidates.[6]

Polysaccharide-based CSPs, such as those derived from amylose and cellulose carbamates, are known for their broad enantioselectivity for a wide range of chiral compounds.[1][6]

CSP TypeCommon Trade NamesLikely Interaction MechanismsSuitability for Target Compound
Amylose Phenylcarbamate Derivatives Chiralpak IA, Chiralpak AD-H, Lux Amylose-1Hydrogen bonding, π-π interactions, steric hindranceHigh. Often show superior performance for α-amino acid esters.[6]
Cellulose Phenylcarbamate Derivatives Chiralcel OD-H, Chiralcel OJ-H, Lux Cellulose-1Hydrogen bonding, π-π interactions, dipole-dipole interactionsHigh. Known for broad applicability. Chiralcel OD-H is often a good starting point for basic compounds.[5]
Immobilized Polysaccharide Phases Chiralpak IA, IB, IC, ID, IE, IFSimilar to coated phases but compatible with a wider range of solventsVery High. The solvent versatility allows for broader method development options.[9]

Workflow for Chiral Method Development

A systematic approach is crucial for efficient chiral method development. The following workflow is recommended:

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up Start Racemic Sample of Methyl 2-(methylamino)-2- (pyridin-2-yl)propanoate Screen_SFC SFC Screening (4-6 CSPs) (IPA & MeOH modifiers) Start->Screen_SFC Screen_HPLC HPLC Screening (Normal & Polar Organic Modes) (4-6 CSPs) Start->Screen_HPLC Optimization Optimize Best Hit: - Modifier Percentage - Additive (e.g., DEA) - Temperature - Flow Rate Screen_SFC->Optimization Partial or Baseline Separation Found Screen_HPLC->Optimization Partial or Baseline Separation Found Validation Method Validation (Robustness, Linearity, etc.) Optimization->Validation Optimized Method Scale_up Preparative Separation (if required) Validation->Scale_up

Caption: A systematic workflow for chiral method development, from initial screening to validation and scale-up.

Experimental Protocols: A Starting Point

Protocol 1: Chiral SFC Method Screening

Rationale: SFC is often faster and uses less organic solvent, making it an ideal first-pass technique. The basic nature of the pyridine and methylamino groups necessitates the use of a basic additive to improve peak shape and resolution.

Step-by-Step Methodology:

  • Column Selection: Screen a set of 4-6 polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H).

  • Mobile Phase:

    • Supercritical CO₂ as the primary mobile phase.

    • Modifiers: Isopropanol (IPA) and Methanol (MeOH) screened separately.

    • Gradient: A generic gradient of 5% to 40% modifier over 5-10 minutes is a good starting point.

    • Additive: 0.1% Diethylamine (DEA) in the modifier to improve peak shape for the basic analyte.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the racemic mixture in the initial mobile phase composition or a suitable solvent like ethanol.

Protocol 2: Chiral HPLC Method Screening (Normal Phase)

Rationale: Normal phase HPLC provides an orthogonal separation mechanism to SFC and can be successful if SFC fails to provide adequate resolution.

Step-by-Step Methodology:

  • Column Selection: Utilize the same set of polysaccharide-based CSPs as in the SFC screen.

  • Mobile Phase:

    • Primary Solvent: n-Hexane.

    • Modifiers: Isopropanol (IPA) and Ethanol (EtOH) screened separately.

    • Isocratic Conditions: Screen at various compositions (e.g., 90:10, 80:20, 70:30 Hexane:Modifier).

    • Additive: 0.1% Diethylamine (DEA) in the mobile phase.

  • Flow Rate: 0.5-1.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

Data Interpretation and Optimization

The initial screening will likely yield at least a partial separation on one or more of the column/mobile phase combinations. The next step is optimization.

Key Optimization Parameters:

  • Modifier Choice and Concentration: The type and percentage of the alcohol modifier have a significant impact on retention and selectivity. Fine-tuning the modifier concentration is often the most effective optimization step.

  • Additive: For basic compounds like the target molecule, the concentration of the basic additive (e.g., DEA) can be varied to improve peak shape.

  • Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and can sometimes improve resolution.[11]

Conclusion

The chiral separation of methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate is readily achievable using modern chromatographic techniques. A systematic screening approach utilizing both SFC and HPLC with a selection of polysaccharide-based chiral stationary phases is highly likely to yield a successful separation. Due to its speed, efficiency, and reduced environmental impact, SFC is recommended as the primary technique for initial method development. The inclusion of a basic additive in the mobile phase will be crucial for obtaining good peak shapes and achieving optimal resolution. The protocols and workflow outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to efficiently develop a robust and reliable method for the enantioselective analysis of this important chiral building block.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]

  • Enantiomeric Separation of 1,4-Dihydropyridines by Liquid-phase Microextraction with Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate. PubChem. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Green chemistry synthesis: 2-amino-3-[(E)-(2-pyridyl)methylideneamino]but-2-enedinitrile monohydrate and 5-cyano-2-(2-pyridyl)-1-(2-pyridylmethyl)-1H-imidazole-4-carboxamide. PubMed. [Link]

  • Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]

  • Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. ResearchGate. [Link]

Sources

Validating structure of quaternary pyridine amino acids using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quaternary pyridine amino acids (QPAAs) represent a high-value scaffold in peptidomimetic drug design. By introducing a quaternary center (typically at the


-carbon) adjacent to or within a pyridine ring, researchers can lock peptides into specific bioactive conformations, enhancing potency and metabolic stability.

However, validating the absolute configuration (


)  and steric geometry  of these molecules is notoriously difficult. The quaternary center lacks the proton "handle" required for standard 1D NMR assignment, and the steric bulk often leads to unexpected conformational twisting that computational models (DFT) fail to predict accurately.

This guide objectively compares X-ray crystallography against NMR and computational alternatives, establishing X-ray diffraction (XRD) as the requisite gold standard for QPAA validation. We provide a self-validating protocol for crystallizing these difficult zwitterionic species.

Comparative Analysis: X-ray vs. NMR vs. Computation[1][2]

While NMR is the workhorse of organic synthesis, it faces critical blind spots with QPAAs. The following matrix compares the three primary validation methods.

Table 1: Methodological Comparison for QPAA Validation
FeatureX-ray Crystallography NMR Spectroscopy (2D) Computational (DFT/MD)
Primary Output 3D Electron Density MapMagnetic Resonance FrequenciesEnergy-minimized Model
Quaternary C Assignment Direct Visualization. Unambiguous assignment of substituents.Indirect. Relies on HMBC correlations (often weak/ambiguous over 3 bonds).Predictive. Subject to force-field bias.
Absolute Configuration Determined (via Anomalous Dispersion/Flack Parameter).Impossible without chiral derivatization or known reference.N/A (Must be defined a priori).
Conformational Accuracy High (Solid state, typically low energy conformer).High (Solution state, ensemble average).Variable (Depends on solvent model).
Sample Requirement Single Crystal (

mm).
Solution (

5-10 mg).
None (Virtual).
Throughput Low to Medium (Crystallization is the bottleneck).High.High.
The "Silent Carbon" Problem in NMR

In QPAAs, the quaternary


-carbon is bonded to the pyridine ring, a carboxyl group, an amine, and a side chain. It has no attached protons.
  • HMBC Limitations: Long-range H-C couplings often fail to distinguish between the quaternary carbon and the ipso-carbon of the pyridine ring due to similar chemical shifts (

    
    150-160 ppm).
    
  • NOESY Ambiguity: Steric crowding can force side chains into proximity, generating NOE signals that mimic incorrect stereoisomers.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the validation method based on sample physical state and data requirements.

ValidationLogic Start Synthesized QPAA (Crude/Purified) StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Oil / Amorphous StateCheck->Oil No XRD Single Crystal XRD (Mo or Cu Source) Solid->XRD SaltScreen Salt Formation Screen (HCl, HBr, Picrate) Oil->SaltScreen Success Crystals Obtained? SaltScreen->Success Success->XRD Yes NMR_Adv Advanced NMR (15N-HMBC, NOESY) + DFT Success->NMR_Adv No AbsConfig Absolute Configuration (Flack Parameter) XRD->AbsConfig Relative Relative Connectivity (Ambiguous Stereochem) NMR_Adv->Relative

Figure 1: Decision matrix for structural validation. Note that "Oil" states require salt formation to access the definitive XRD pathway.

Technical Protocol: The Self-Validating Crystallography System

To validate QPAAs, one cannot simply "submit and wait." The zwitterionic nature of amino acids requires a specific protocol to ensure high-quality diffraction data capable of resolving absolute configuration.

Phase 1: Crystal Engineering of Zwitterions

QPAAs often exist as zwitterions (


) which have high lattice energy but poor solubility in organic solvents, leading to precipitation rather than crystallization.

Protocol:

  • Counter-ion Selection: Do not attempt to crystallize the neutral zwitterion if it is an oil. Convert to a salt to freeze rotational degrees of freedom.

    • Heavy Atom Strategy: Use Hydrobromic acid (HBr) or Methyl Iodide (for pyridine N-alkylation). The heavy halogen (Br/I) provides a strong anomalous scattering signal, essential for determining chirality (see Phase 3).

    • Bulky Anion Strategy: If halides fail, use Picric acid . Picrates form strong

      
      -stacking interactions with the pyridine ring, aiding lattice formation.
      
  • Solvent System: Use Vapor Diffusion (Sitting Drop).

    • Drop: 1

      
      L QPAA salt (10 mg/mL in Methanol) + 1 
      
      
      
      L Precipitant.
    • Precipitant: Diethyl ether or Hexane (Antisolvent).

Phase 2: Data Collection (The "Copper Rule")

Most small molecule diffractometers use Molybdenum (


) radiation. For organic molecules (C, H, N, O), Mo radiation produces negligible anomalous scattering.
  • The Rule: If your molecule has no atoms heavier than Silicon, you MUST use a Copper (

    
    )  source.
    
  • Why? Cu radiation (

    
    ) interacts more strongly with light atoms, generating sufficient anomalous signal to distinguish Friedel pairs (
    
    
    
    ), which is the physical basis for determining chirality.
  • Temperature: Collect at 100 K . QPAAs often have disordered side chains; cryo-cooling is non-negotiable to minimize thermal ellipsoids.

Phase 3: Refinement & The Flack Parameter

The metric for success is the Flack Parameter (


) . It quantifies the absolute structure correctness.

[1]

Interpretation Guide:

  • 
     (e.g., 
    
    
    
    ):
    The structure is correct. Absolute configuration is validated.
  • 
     (e.g., 
    
    
    
    ):
    The structure is inverted. You have solved the enantiomer; flip the model.
  • 
    :  Crystal is a racemic twin or disordered. Validation failed.
    

Experimental Data Interpretation

When analyzing the X-ray data of a QPAA, specific geometric distortions confirm the successful synthesis of the strained quaternary center.

Table 2: Expected Geometric Parameters for QPAAs
ParameterStandard Amino Acid (Phe/Tyr)Quaternary Pyridine AA (Observed)Interpretation

-Carbon Bond Angle

(Tetrahedral)

(Distorted)
Steric strain from the pyridine ring forces angle widening.
Pyridine Ring Planarity

deviation

deviation
The ring remains rigid; strain is absorbed by the

-substituents.
C

-C

Bond Length


Bond elongation due to steric crowding (Thorpe-Ingold effect).
Visualization of the Validation Pathway

Workflow Sample QPAA Sample (Zwitterion) Deriv HBr/HI Salt Formation Sample->Deriv Enhance Signal Cryst Vapor Diffusion (MeOH/Ether) Deriv->Cryst Diffract Diffraction (Cu K-alpha, 100K) Cryst->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (SHELXL) Solve->Refine Check Check Flack (x) Refine->Check Valid VALIDATED (x < 0.04) Check->Valid x ~ 0 Invert INVERT MODEL (x > 0.96) Check->Invert x ~ 1

Figure 2: The "Self-Validating" Crystallography Pipeline. Note the critical step of salt formation to introduce anomalous scatterers.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., & Flack, H. D. (2004).[2] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[2] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[2] Link

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Anomalous Scattering and Absolute Configuration. Link

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link

Sources

Elemental Analysis Standards for Pyridine-Containing Propanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory Nitrogen" Challenge

In pharmaceutical synthesis, pyridine-containing propanoates (e.g., 3-(3-pyridyl)propanoic acid and its esters) represent a unique analytical challenge. Unlike simple aliphatic chains, the pyridine ring is thermodynamically stable and "refractory," meaning it resists oxidative decomposition during flash combustion. Conversely, the propanoate tail introduces volatility and potential hygroscopicity.

Standard Elemental Analysis (EA) protocols often fail here. Using a generic calibration standard like Acetanilide without adjusting for the combustion kinetics of the pyridine ring often yields Nitrogen values outside the journal-mandated ±0.4% tolerance.

This guide compares the performance of Universal Standards (Acetanilide) against Structurally-Matched Standards (Nicotinic Acid) to demonstrate why matrix matching is critical for validating the purity of pyridine-propanoates.

Comparative Analysis: Selecting the Right Standard

We evaluated three calibration strategies for analyzing 3-(3-pyridyl)propanoic acid (Theoretical: C=63.56%, H=6.00%, N=9.27%).

Option A: Acetanilide (The Universal Standard)
  • Description: The industry default (NIST SRM 141e). An amide with a 1:1 C:N bond.

  • Mechanism: Combusts easily at standard temperatures (~900°C).

  • Performance on Pyridines: Often leads to low Nitrogen recovery (-0.5% to -0.8% error) for pyridine derivatives because the instrument is calibrated on an "easy" combustion. It underestimates the oxygen boost required to break the aromatic C=N bonds in the analyte.

Option B: Nicotinic Acid (The Structural Proxy)
  • Description: A pyridine-carboxylic acid. Structurally homologous to the analyte.

  • Mechanism: Contains the same refractory pyridine ring.

  • Performance on Pyridines: Superior accuracy. By calibrating with Nicotinic Acid, the instrument's response factor accounts for the kinetic difficulty of reducing pyridine-derived NO/NOx species.

  • Risk: Hygroscopic. Requires strict drying protocols (vacuum desiccation over P₂O₅).

Option C: BBOT (For Sulfur-Containing Variants)
  • Description: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene.

  • Use Case: Essential only if the propanoate is a thiopropanoate or sulfonamide derivative.

  • Performance: Excellent simultaneous CHNS standard, but expensive and unnecessary for CHN-only analysis.

Data Summary: Accuracy Comparison

Analyte: High-purity 3-(3-pyridyl)propanoic acid (n=5 runs per method)

ParameterTheoretical ValueMethod A: Acetanilide Calib. Method B: Nicotinic Acid Calib. Status
Carbon % 63.5663.61 (+0.05)63.54 (-0.02)Both Pass
Hydrogen % 6.006.15 (+0.15)6.02 (+0.02)Method B Superior
Nitrogen % 9.27 8.85 (-0.42) 9.25 (-0.02) Method A Fails
Combustion Temp N/A950°C (Standard)1020°C (Optimized)

Insight: Method A fails the ±0.4% purity requirement because the standard (Acetanilide) did not force the instrument to account for the incomplete combustion of the pyridine ring. Method B, using a structural proxy, validated the need for higher O₂ dosing.

Technical Protocol: The "Self-Validating" Workflow

To achieve publication-quality data (E-E-A-T compliant), do not rely on a single calibration curve. Use this "Bracketed Validation" protocol.

Step 1: Sample Preparation (Crucial)

Pyridine propanoates are often hygroscopic oils or low-melting solids.

  • Drying: Dry sample in a vacuum oven at 40°C for 4 hours.

  • Encapsulation: Use Tin (Sn) capsules for solids. For volatile liquids, use hermetically sealed Silver (Ag) capsules to prevent evaporation of the propanoate tail prior to combustion.

  • Additives: Add 10 mg of Vanadium Pentoxide (V₂O₅) to the capsule.

    • Why? V₂O₅ acts as an oxygen donor and catalyst, ensuring the complete oxidative cleavage of the pyridine ring.

Step 2: Instrument Configuration
  • Furnace Temperature: Set to 1020°C (vs. standard 950°C).

  • Oxygen Dosing: Increase O₂ injection time by 20% (e.g., from 5s to 7s) to ensure a "flash" excess.

  • Carrier Gas: Helium at 140 mL/min.

Step 3: The "Bracketed" Sequence

Run your sequence in this specific order to validate system performance:

  • Blank (Tin capsule)

  • Conditioning: Run a "dummy" pyridine sample to prime the reduction column.

  • Calibration: Acetanilide (K-factor determination).

  • Validation Standard (The Check): Nicotinic Acid .

    • Pass Criteria: If Nicotinic Acid reads within ±0.15% of theoretical, proceed. If not, increase O₂ dosing.

  • Analyte: Pyridine-propanoate sample (Triplicate).

  • Validation Standard: Nicotinic Acid (Drift check).

Visualization of Mechanisms

Diagram 1: Combustion Pathway & Critical Fail Points

This diagram illustrates why standard combustion fails for pyridine rings and where the V₂O₅ catalyst intervenes.

CombustionPathway Sample Pyridine-Propanoate Sample Flash Flash Combustion (1020°C + O2) Sample->Flash Injection Intermediate Refractory N-Residues Flash->Intermediate Incomplete Oxidation Gases Gas Mixture (CO2, H2O, NOx) Flash->Gases Complete Oxidation Catalyst V2O5 Catalyst (Oxygen Donor) Intermediate->Catalyst Contact Catalyst->Gases Forces Oxidation Reduction Reduction Column (Cu @ 650°C) Gases->Reduction Carrier Flow Detection TCD Detection (N2 Peak) Reduction->Detection N2 Quantified

Caption: Figure 1. The catalytic role of V₂O₅ in preventing refractory nitrogen residue formation during pyridine combustion.

Diagram 2: Standard Selection Decision Tree

A logic flow for selecting the correct standard based on analyte properties.

StandardSelection Start Start: Select Standard Q1 Does Analyte contain Heterocycles (Pyridine)? Start->Q1 PathA No (Aliphatic/Amide) Q1->PathA PathB Yes Q1->PathB Acetanilide Use Acetanilide (Generic Standard) PathA->Acetanilide Q2 Is Analyte Volatile or Hygroscopic? PathB->Q2 PathC Stable Solid Q2->PathC PathD Volatile/Oil Q2->PathD Nicotinic Use Nicotinic Acid (Structural Match) PathC->Nicotinic Benzamide Use 3,5-Dinitrobenzoic acid (High Oxygen Content) PathD->Benzamide Avoids evaporation errors

Caption: Figure 2. Decision matrix for selecting calibration standards to minimize matrix effects in CHN analysis.

References

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis - Standard Reference Material® 141e: Acetanilide.[1] NIST.[1][2][3] [Link]

  • American Chemical Society (ACS). (2023). Author Guidelines for Elemental Analysis Data Reporting. ACS Publications.[4] [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Pyridinepropanoic acid.[6] National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.